3-Amino-5-methylpyrazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLHYRDGXRYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073466 | |
| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31230-17-8, 268724-49-8 | |
| Record name | 3-Amino-5-methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31230-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-3-amine, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-1h-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-1H-PYRAZOLE-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M23CZ0CSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-5-methylpyrazole (CAS: 31230-17-8)
Abstract: This document provides a comprehensive technical overview of this compound, CAS number 31230-17-8. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications. The guide is intended for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemistry, and material science. The information is presented with structured data tables and process diagrams to facilitate understanding and practical application.
Core Chemical Identity and Properties
This compound, also known as 5-methyl-1H-pyrazol-3-amine, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyrazole (B372694) ring with both an amino and a methyl group, makes it a versatile building block in organic synthesis.[3] This compound is a solid at room temperature, appearing as a white or light yellow to orange powder or lump.[3][4]
General Information and Identifiers
| Identifier | Value |
| CAS Number | 31230-17-8[1][5] |
| Molecular Formula | C₄H₇N₃[1][5] |
| Molecular Weight | 97.12 g/mol [2][5] |
| IUPAC Name | 5-methyl-1H-pyrazol-3-amine[2][6] |
| Synonyms | 5-Methyl-3-pyrazolamine, 3-Methyl-1H-pyrazol-5-amine[1][2][5] |
| InChI Key | FYTLHYRDGXRYEY-UHFFFAOYSA-N[5][7] |
| SMILES | Cc1cc(N)n[nH]1[5] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 45-47 °C (lit.)[1][5][8] |
| Boiling Point | 213 °C / 14 mmHg (lit.)[5][8] |
| 128 °C / 2 mmHg[9][10] | |
| Appearance | White or colorless to light orange to yellow powder or lump[3] |
| Solubility | Soluble in Dichloromethane and Methanol[1][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][5] |
| Density | 1.221 g/cm³[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | Spectra available, typically run in CDCl₃ or Acetone-d₆.[7][11] |
| ¹³C NMR | Spectra available.[12] |
| Infrared (IR) | Conforms to structure.[6] Studies on its tautomerism using matrix isolation IR spectroscopy have been conducted.[13][14] |
| Mass Spectrometry (MS) | Data available through GC-MS analysis.[2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the cyclocondensation reaction of a β-ketonitrile derivative with hydrazine (B178648) or its salts. The two main precursors reported are cyanoacetone and 3-aminocrotononitrile.
Synthesis from Cyanoacetone
A prevalent method involves the reaction of cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) with hydrazine, a hydrazinium (B103819) salt (like hydrazinium monohydrochloride), or hydrazine hydrate (B1144303).[9][10][15] This process is noted for producing the compound with high purity and good yields.[9][10]
Experimental Protocol: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride [9]
-
Preparation: A 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol) is prepared.
-
Reaction: Sodium cyanoacetone (1 mol) is added to the hydrazinium solution at 35 °C over a period of 2 hours.
-
Reaction Completion: The mixture is allowed to react for an additional 4.5 hours.
-
Work-up: Toluene (650 ml) is added, and water is removed via azeotropic distillation.
-
Precipitation: An equal volume of ethanol (B145695) is added to the solution to precipitate sodium chloride.
-
Isolation: The precipitate is filtered off. The filtrate is then concentrated and purified by vacuum distillation.
-
Yield: This process yields this compound with over 98% purity and a yield of approximately 71-74%.[9][10]
Synthesis from 3-Aminobut-2-enenitrile
Another documented synthesis route uses 3-aminobut-2-enenitrile (also known as 3-aminocrotononitrile) and hydrazine hydrate.[8]
Experimental Protocol: Synthesis from 3-Aminobut-2-enenitrile [8]
-
Preparation: 10 g of 3-aminobut-2-enenitrile is dissolved in 5 L of ethanol in a reaction flask.
-
Addition of Hydrazine: 2500 g of 80% hydrazine hydrate is added to the solution. The mixture is stirred at room temperature for 10-20 minutes.
-
Reflux: The reaction is slowly heated to reflux, maintaining a temperature between 85-95 °C. Note: A large amount of gas is generated.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1.5-2.5 hours.
-
Concentration: Upon completion, the reaction solution is concentrated under reduced pressure at 50-60 °C to about 20-30% of its original volume.
-
Purification: The final product is obtained by oil pump distillation.
-
Yield: This method produces a light yellow solid with a reported yield of 94.2% and purity higher than 98% as determined by GC and HPLC.[8]
Diagrams and Workflows
Synthesis Workflow
The general workflow for synthesizing this compound from cyanoacetone derivatives is outlined below.
Caption: General synthesis workflow for this compound.
Role in Drug Discovery
This compound serves as a crucial scaffold in medicinal chemistry. Its derivatives are investigated for various therapeutic applications, including as kinase inhibitors, which are vital in cancer and inflammation research.
Caption: Role of this compound in drug discovery.
Applications
This compound is a valuable intermediate with diverse applications:
-
Pharmaceuticals: It is a key building block for synthesizing a range of pharmacologically active molecules.[3][9][15] Research explores its use in developing treatments for neurological disorders and as a core structure for pyrazolylamide derivatives with antibacterial activity against clinically isolated NDM-1-positive bacteria.[3][16] The broader class of aminopyrazoles is heavily researched for anti-inflammatory and anticancer properties.[17]
-
Agrochemicals: The compound serves as an intermediate in the production of herbicides and fungicides, contributing to crop protection.[3]
-
Photography: It is used as a precursor for magenta couplers in photographic materials.[9][10]
-
Material Science: It is used in formulating advanced materials like polymers and coatings to improve their thermal and mechanical properties.[3]
-
Analytical Chemistry: It can be employed as a reagent in various analytical methods.[3]
Biological Activity
While toxicological properties have not been thoroughly investigated, the pyrazole scaffold is of great interest in medicinal chemistry.[1] Fused pyrazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antioxidant, and protein kinase inhibition properties.[18] this compound itself acts as a key intermediate for compounds that are screened for these activities.[16] The amino group on the pyrazole ring is a crucial feature, making it a versatile framework for developing ligands that can interact with biological targets like enzymes and receptors.[17]
Safety and Handling
Hazard Identification: this compound is classified as a hazardous substance.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5][19]
Handling and Storage:
-
Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[1][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or safety goggles), and a dust mask (type N95 or equivalent).[5][19]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][20] It is noted to be hygroscopic and heat sensitive.[20]
First Aid Measures:
-
Inhalation: Move the person to fresh air.[19]
-
Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[19][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
Ingestion: Rinse mouth with water.[21]
In all cases of exposure, seek medical attention if symptoms persist.[21]
Conclusion
This compound (CAS 31230-17-8) is a high-value chemical intermediate with significant utility in pharmaceuticals, agrochemicals, and material science. Its straightforward synthesis and versatile chemical nature make it an important building block for creating complex molecules with desirable biological and physical properties. This guide provides essential technical data and protocols to support its application in research and development. Proper safety and handling procedures are critical when working with this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound 97 31230-17-8 [sigmaaldrich.com]
- 6. 368030250 [thermofisher.com]
- 7. This compound(31230-17-8) 1H NMR [m.chemicalbook.com]
- 8. This compound | 31230-17-8 [chemicalbook.com]
- 9. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 18. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 19. echemi.com [echemi.com]
- 20. This compound | 31230-17-8 | TCI AMERICA [tcichemicals.com]
- 21. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole is a heterocyclic aromatic organic compound with a pyrazole (B372694) core substituted with an amino and a methyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of a wide range of biologically active molecules.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in designing novel therapeutic agents, as these properties govern its solubility, permeability, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a summary of available data.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various experimental and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 31230-17-8 | [4] |
| Molecular Formula | C₄H₇N₃ | [4] |
| Molecular Weight | 97.12 g/mol | [4] |
| Appearance | White to light yellow or orange solid/crystal powder.[5] | |
| Melting Point | 41-47 °C | |
| Boiling Point | 213 °C at 14 mmHg | |
| Flash Point | >110 °C (>230 °F) | [5] |
| Density (estimate) | 1.221 g/cm³ | [5] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility | Soluble in Dichloromethane and Methanol.[6] High solubility in DMSO (200 mg/mL).[7] | [6][7] |
| pKa | Experimental data not readily available in cited sources. | |
| LogP (predicted) | 0.3 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Mass Spectrum: Data available.[4]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifechempharma.com [lifechempharma.com]
- 6. This compound | 31230-17-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound(31230-17-8) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(31230-17-8) 13C NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Amino-5-methylpyrazole
This technical guide provides a comprehensive overview of 3-Amino-5-methylpyrazole, a heterocyclic amine of significant interest in pharmaceutical and chemical research. The document details its core physicochemical properties, experimental protocols for its synthesis, and its applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound, also known as 5-methyl-1H-pyrazol-3-amine, is a versatile organic compound. Its molecular structure, featuring both amino and pyrazole (B372694) functionalities, makes it a valuable building block in the synthesis of more complex molecules.
Physicochemical and Identification Data
The essential quantitative data for this compound are summarized in the table below. These properties are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C4H7N3 | [1][2][3][4][5] |
| Molecular Weight | 97.12 g/mol | [1][2][3][4] |
| CAS Number | 31230-17-8 | [1][4][5] |
| Melting Point | 45-47 °C | [1][6][7] |
| Boiling Point | 213 °C at 14 mmHg | [1][2][6] |
| Flash Point | 113 °C (closed cup) | [1][7] |
| Appearance | White or colorless to light orange/yellow powder or lump | [2][7] |
| Purity | ≥ 96% (GC) | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines a common protocol for the synthesis of this compound.
Synthesis of this compound
A prevalent method for synthesizing this compound involves the reaction of a cyanoacetone salt with a hydrazinium (B103819) salt, such as hydrazinium monohydrochloride.[1][6] This process is a cyclocondensation reaction.
Materials:
-
Sodium cyanoacetone (NaCyA)
-
Hydrazinium monohydrochloride (40% by weight aqueous solution)
-
Hydrochloric acid (concentrated, for pH adjustment if necessary)
Procedure:
-
A 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol) is charged into a reaction vessel. The pH may be adjusted to between 1 and 2 by adding catalytic amounts of concentrated hydrochloric acid.[6]
-
Equimolar amounts of sodium cyanoacetone are metered into the hydrazinium solution at 30-35 °C over a period of approximately 45 minutes to 2 hours.[1][6]
-
The reaction mixture is allowed to react for an additional 4.5 hours.[1][6]
-
Following the reaction period, 650 ml of toluene is added to the solution.[6]
-
Water is removed from the reaction mixture via azeotropic distillation.[6]
-
Upon cooling, an equal volume of ethanol is added to the viscous residue to precipitate sodium chloride.[1][6]
-
The sodium chloride precipitate is removed by filtration.[6]
-
The filtrate, containing the product, is concentrated by removing the ethanol and toluene in vacuo.[1][6]
-
The crude product is then purified by vacuum distillation (e.g., at 2 mmHg, boiling point 128 °C) to yield pure this compound.[1][6]
Characterization and Applications Workflow
The logical workflow from synthesis to application for a chemical compound like this compound is critical. It involves synthesis, purification, rigorous characterization to confirm structure and purity, and finally, its use in various research and development applications.
References
- 1. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. This compound | 31230-17-8 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Amino-5-methylpyrazole, a crucial heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and as a precursor for magenta couplers in photographic materials.[1] This document outlines the physicochemical data, details the experimental methodologies for their determination, and presents a visual representation of its synthesis pathway.
Physicochemical Data of this compound
The melting and boiling points of this compound have been reported across various scientific literature and commercial sources. A summary of these quantitative data is presented below for comparative analysis. The variation in reported values can be attributed to differences in experimental conditions and the purity of the analyzed sample.
| Physical Property | Value | Conditions |
| Melting Point | 45-47 °C | (lit.)[2][3][4] |
| 41 °C | ||
| 186.0 °C | ||
| Boiling Point | 213 °C | at 14 mmHg[2][5] |
| 152-153 °C | at 6 Torr[6] | |
| 128 °C | at 2 mm[1] | |
| 213 °C | at 19 hPa[3] |
Experimental Protocols
The determination of melting and boiling points are fundamental experimental procedures in organic chemistry for the characterization and assessment of the purity of a compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general protocol for determining the melting point of an organic compound like this compound using a capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in the heating block of a digital melting point apparatus.
-
Heating and Observation: The heating medium is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined under reduced pressure (vacuum).
Apparatus:
-
Distillation apparatus (e.g., simple or vacuum distillation setup)
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Vacuum source (for vacuum distillation)
-
Manometer (to measure pressure)
Procedure for Vacuum Distillation:
-
Apparatus Assembly: The this compound sample is placed in a round-bottom flask with a few boiling chips. The flask is connected to a distillation head equipped with a thermometer and a condenser. The condenser is attached to a receiving flask. For vacuum distillation, the system is connected to a vacuum pump via a trap, and a manometer is included to monitor the pressure.
-
Pressure Reduction: The system is evacuated to the desired pressure.
-
Heating: The sample is heated gently and uniformly.
-
Data Recording: As the liquid begins to boil, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a steady temperature reading on the thermometer as the condensate drips into the receiver, is recorded as the boiling point at that specific pressure. It is crucial to record the pressure at which the boiling point is measured.
Synthesis Pathway of this compound
One of the common methods for the synthesis of this compound involves the reaction of a β-ketonitrile, such as cyanoacetone or its alkali metal salt, with hydrazine (B178648) or a hydrazine salt.[1][6] The following diagram illustrates the logical workflow of this chemical transformation.
Caption: Synthesis of this compound.
References
- 1. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. name-reaction.com [name-reaction.com]
- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
Solubility Profile of 3-Amino-5-methylpyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Amino-5-methylpyrazole, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and provides a visual workflow to guide researchers.
Quantitative Solubility Data
The solubility of this compound has been qualitatively described in several common organic solvents. However, precise quantitative data is limited in publicly available literature. The following table summarizes the available information.
| Solvent | Chemical Class | Formula | Solubility | Notes |
| Dichloromethane | Halogenated Hydrocarbon | CH₂Cl₂ | Soluble[1][2][3] | No quantitative data available. Indicates good solubility in a non-polar aprotic solvent. |
| Methanol | Alcohol | CH₃OH | Soluble[1][2][3][4] | No quantitative data available. Suggests good solubility in a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | (CH₃)₂SO | 200 mg/mL[5] | This corresponds to a high solubility, making DMSO a suitable solvent for preparing stock solutions.[5] |
| Ethanol (B145695) | Alcohol | C₂H₅OH | Soluble | A patent describing the synthesis of this compound mentions the use of ethanol as a solvent for the reaction and for precipitating salts during workup, implying good solubility.[6] |
| Toluene | Aromatic Hydrocarbon | C₇H₈ | Soluble | Used as a solvent in the synthesis of this compound, particularly for azeotropic removal of water, suggesting it can dissolve the compound, especially at elevated temperatures.[6] |
| Acetone | Ketone | (CH₃)₂CO | Likely Soluble | General information on pyrazole (B372694) derivatives suggests good solubility in acetone.[7] |
| Ethyl Acetate | Ester | C₄H₈O₂ | Likely Soluble | No specific data found, but as a moderately polar solvent, some degree of solubility can be expected. |
| Acetonitrile | Nitrile | CH₃CN | Likely Soluble | No specific data found. |
| Tetrahydrofuran (THF) | Ether | C₄H₈O | Likely Soluble | No specific data found. |
| N,N-Dimethylformamide (DMF) | Amide | (CH₃)₂NCH | Likely Soluble | General information on pyrazole derivatives suggests good solubility in DMF.[8] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol describes a standardized method for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the well-established shake-flask technique.[8][9][10]
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Appropriate HPLC column (e.g., C18)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.
-
To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC-UV:
-
Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of the calibration standards and the diluted sample at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process chemistry, it is recommended to perform detailed solubility studies across a range of relevant solvents and temperatures to build a comprehensive solubility profile.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 31230-17-8 [chemicalbook.com]
- 4. 31230-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-methylpyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The document details the expected ¹H NMR, ¹³C NMR, and IR spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~5.3 | Singlet | 1H | C4-H | Acetone-d₆ |
| ~4.5 (broad) | Singlet | 2H | -NH₂ | Acetone-d₆ |
| ~2.1 | Singlet | 3H | -CH₃ | Acetone-d₆ |
| ~8.0-10.0 (very broad) | Singlet | 1H | -NH (pyrazole) | Acetone-d₆ |
Note: The chemical shifts of the -NH₂ and pyrazole (B372694) -NH protons are highly dependent on solvent and concentration and may exchange with deuterium (B1214612) in deuterated solvents, leading to a decrease in signal intensity or disappearance.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C3 (-NH₂) |
| ~140 | C5 (-CH₃) |
| ~90 | C4 |
| ~10 | -CH₃ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3000-2850 | Medium | C-H stretching (methyl and aromatic) |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
| ~1450-1350 | Medium | C-H bending (methyl) |
| Below 1000 | Medium-Weak | Ring bending and other skeletal vibrations |
Experimental Protocols
The following protocols describe the methodologies for obtaining the spectroscopic data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1]
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are acquired on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
The temperature is maintained at a constant value, typically 298 K.
-
The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
2.2. Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides foundational spectroscopic information for this compound, which is crucial for its application in research and development. The provided data and protocols serve as a reliable reference for scientists working with this compound.
References
An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-5-methylpyrazole Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-methylpyrazole is a crucial heterocyclic building block in the synthesis of various pharmaceuticals and is notably used as a precursor for magenta couplers in photographic materials.[1] Its synthesis is a prime example of the Knorr pyrazole (B372694) synthesis, a fundamental reaction in organic chemistry that involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3][4] This guide provides a detailed examination of the reaction mechanism, supported by experimental data and protocols, to offer a comprehensive resource for professionals in the field. The primary route discussed involves the reaction of hydrazine with cyanoacetone, a readily available β-ketonitrile that serves as the 1,3-dicarbonyl equivalent.[1][5]
Core Reaction Mechanism
The formation of this compound from hydrazine and cyanoacetone proceeds through a sequence of nucleophilic addition, condensation, and intramolecular cyclization steps. The overall reaction is a cyclocondensation.
The generally accepted mechanism is as follows:
-
Nucleophilic Attack on Carbonyl Carbon: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of cyanoacetone. This forms a tetrahedral intermediate.
-
Formation of Hydrazone Intermediate: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a stable hydrazone intermediate. This is a classic condensation reaction.
-
Tautomerization: The hydrazone can tautomerize to an enamine intermediate, which is crucial for the subsequent cyclization step. This places a double bond in a position that facilitates the ring-closing reaction.
-
Intramolecular Cyclization: The terminal amino group of the enamine intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group (-CN).
-
Ring Closure and Tautomerization: This attack leads to the formation of a five-membered iminopyrazoline ring. A final tautomerization (proton shift) occurs, resulting in the stable, aromatic this compound product.
Reaction Pathway Diagram
References
Tautomerism in 3-Amino-5-methylpyrazole and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development.[1] A key characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of tautomers, a phenomenon that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][2] This technical guide provides a comprehensive examination of the annular prototropic tautomerism in 3-amino-5-methylpyrazole and its derivatives. It delves into the structural factors governing the tautomeric equilibrium, details the experimental and computational methodologies for its investigation, and presents quantitative data to inform rational drug design and development.
The Annular Tautomerism of this compound
The principal tautomeric relationship in this compound involves a 1,2-proton shift between the two adjacent ring nitrogen atoms.[2] This process, known as annular prototropic tautomerism, results in two primary isomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole . While side-chain tautomerism resulting in imino forms is theoretically possible, experimental and computational evidence overwhelmingly indicates that the amino tautomers are significantly more stable and are the predominant species observed.[2] The interconversion between these two forms is typically a rapid and reversible process, establishing a dynamic equilibrium in solution.[1][2]
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed but is rather a delicate balance of electronic effects from substituents, the nature of the solvent, and intermolecular interactions, particularly in the solid state.[2]
Substituent Effects
The electronic nature of other substituents on the pyrazole (B372694) ring is a primary determinant of the favored tautomer. The general principle is that the N-H proton prefers to be adjacent to the more electron-rich ring nitrogen atom.[2]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and alkyl (-CH₃) groups donate electron density to the pyrazole ring. These groups tend to favor the tautomer where the substituent is at the 3-position.[1][3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro (-NO₂), trifluoromethyl (-CF₃), and carboxyl (-COOH), generally favor the 5-substituted tautomer.[1][3]
For this compound, both the amino and methyl groups are electron-donating. Computational studies on aminopyrazole have shown that the 3-amino tautomer is more stable by approximately 2.61 kcal/mol.[1] Similarly, for 3(5)-methylpyrazole, the tautomer with the methyl group at the 5-position is slightly favored.[4] In the case of 4-acetyl-3(5)-amino-5(3)-methylpyrazole, calculations predicted the 5-amino-3-methyl form to be more stable, though the energy difference is small (2 kJ/mol).[5] This highlights the subtle interplay of substituent effects.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a significant role in the tautomeric equilibrium.[3][6]
-
Polar Protic Solvents: Solvents like water and alcohols can stabilize the more polar tautomer through hydrogen bonding.[3] In aqueous solution at 25°C, 3-aminopyrazole (B16455) exists with a relative abundance of approximately 75% for the 3-amino tautomer and 25% for the 5-amino tautomer.[1]
-
Aprotic Solvents: In aprotic solvents such as DMSO and chloroform, the tautomeric equilibrium is influenced by the difference in dipole moments between the tautomers.[1][3] NMR studies in DMSO-d6 have been instrumental in investigating these equilibria.[1]
Temperature
Temperature can shift the position of the equilibrium based on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers.[3] Low-temperature NMR spectroscopy is often employed to slow down the proton exchange rate, allowing for the observation and quantification of individual tautomers.[4]
Quantitative Data on Tautomeric Equilibrium
A precise understanding of the tautomeric ratio is essential for elucidating structure-activity relationships (SAR) of pyrazole-based drug candidates.[3] The following table summarizes key quantitative data from experimental and computational studies.
| Compound | Method | Solvent/Phase | Temperature (°C) | Tautomer Ratio (3-amino : 5-amino) or Energy Difference | Reference |
| 3(5)-Aminopyrazole | Semi-empirical INDO calculations | Aqueous | 25 | ~75% : ~25% | [1] |
| 3(5)-Aminopyrazole | DFT/MP2 calculations | Gas Phase | - | 3-amino is more stable by 2.61 kcal/mol | [1] |
| 3(5)-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas Phase | - | 3-amino is more stable by 10.7 kJ/mol (Energy), 9.8 kJ/mol (Gibbs Free Energy) | [7] |
| 3(5)-Amino-5(3)-arylpyrazoles | Semi-empirical (AM1) | - | - | 3-amino is more stable by ~2 kcal/mol | [8] |
| 4-Acetyl-3(5)-amino-5(3)-methylpyrazole | B3-LYP/6-311++G** | - | - | 5-amino-3-methyl is more stable by 2 kJ/mol | [5] |
Experimental and Computational Protocols
A combination of spectroscopic and computational techniques is typically employed to elucidate the tautomeric preference of this compound and its derivatives.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[1]
-
Protocol:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. Low-temperature experiments may be necessary to slow the proton exchange between the nitrogen atoms.[4]
-
Data Analysis: In the slow-exchange regime, distinct signals for each tautomer can be observed. The ratio of the tautomers can be determined by integrating the corresponding signals.[4] In cases of rapid exchange, averaged signals are observed. The chemical shifts, particularly of the ring carbons (C3 and C5), can provide insights into the predominant tautomer by comparison with N-methylated analogues where the tautomerism is fixed.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy, especially in combination with matrix isolation techniques, can provide detailed structural information about the individual tautomers.[7]
-
Protocol (Matrix Isolation IR):
-
Sample Preparation: The compound is heated in a Knudsen cell and the vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI at 10 K).
-
Data Acquisition: An IR spectrum of the isolated molecules in the matrix is recorded.
-
Photochemical Conversion (Optional): The matrix can be irradiated with UV light to induce tautomerization, and the resulting spectral changes are monitored.[7]
-
Data Analysis: The experimental spectra are compared with theoretical spectra calculated for each tautomer (e.g., using DFT) to assign the observed vibrational bands to specific tautomeric forms.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism, as different tautomers may exhibit distinct absorption spectra.[3]
-
Protocol:
-
Sample Preparation: Prepare solutions of the compound in various solvents of differing polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: The position (λmax) and intensity (ε) of the absorption bands can differ for each tautomer. Solvatochromic shifts (changes in λmax with solvent polarity) can provide insights into the nature of the predominant tautomer in a given solvent.[3][6] Comparison with the spectra of fixed N-methylated derivatives can aid in estimating the tautomeric ratio.
-
X-ray Crystallography
X-ray crystallography provides unambiguous structural information in the solid state, revealing which tautomer is present in the crystal lattice.[8][9]
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions and identify the tautomeric form present.
-
Computational Chemistry
Density Functional Theory (DFT) and ab initio methods are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.[2][3]
-
Protocol:
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM).[3][10]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).[3]
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference can be used to calculate the theoretical equilibrium constant (KT).[3][4]
-
Visualizations
Tautomeric Equilibrium of this compound
Caption: Annular prototropic tautomerism in this compound.
Factors Influencing Tautomeric Equilibrium
Caption: Key factors that influence the tautomeric equilibrium of pyrazoles.
General Experimental Workflow for Tautomerism Study
Caption: A workflow for investigating tautomerism in pyrazole derivatives.
Conclusion and Implications for Drug Development
The tautomeric equilibrium of this compound and its derivatives is a finely balanced interplay of substituent electronics, solvent effects, and solid-state interactions.[2] While the 3-amino tautomer is often favored for the parent aminopyrazole, this preference can be modulated or even reversed by the strategic placement of other functional groups.[1][10]
For drug development professionals, a thorough understanding of this phenomenon is critical. The specific tautomer present can significantly alter a molecule's shape, hydrogen bonding capacity, and overall electronic distribution, thereby affecting its binding affinity to biological targets.[1][3] Consequently, characterizing the predominant tautomeric form under physiological conditions is a crucial step in the design and optimization of novel pyrazole-based therapeutic agents. The integrated experimental and computational workflow detailed in this guide provides a robust framework for achieving this essential characterization.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. 4-acetyl-3(5)-amino-5(3)-methylpyrazole [amkcs.ch.bme.hu]
- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-5-methylpyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile structure and reactivity. A thorough understanding of its electronic properties, particularly its resonance structures and tautomeric equilibria, is crucial for predicting its chemical behavior, designing synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a detailed analysis of the resonance structures of this compound, discusses the interplay with its tautomeric forms, and outlines the experimental and computational methodologies for its characterization. While specific experimental quantitative data for this molecule is not extensively available in public literature, this guide establishes a robust theoretical framework based on well-understood principles of pyrazole (B372694) chemistry.
Tautomerism and Resonance in this compound
N-unsubstituted pyrazoles, such as this compound, exhibit annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] This results in an equilibrium between two primary tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole .
The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring.[2] For 3(5)-aminopyrazoles, the 3-amino tautomer is generally considered to be more stable.[3] This preference is attributed to the electron-donating nature of the amino group, which favorably interacts with the electronic structure of the pyrazole ring in this configuration.
The electronic distribution and reactivity of each tautomer are best described by a hybrid of their respective resonance structures. These structures illustrate the delocalization of π-electrons throughout the aromatic ring and the exocyclic amino group. The resonance contributors highlight regions of increased electron density, which are susceptible to electrophilic attack.
Visualization of Resonance Structures
The resonance structures of the more stable 3-amino-5-methyl-1H-pyrazole tautomer are depicted below. These structures illustrate the delocalization of the lone pair of electrons from the exocyclic amino group into the pyrazole ring, leading to an increase in electron density at the C4 position and the N1 nitrogen atom. This increased nucleophilicity at C4 is a key feature of the reactivity of aminopyrazoles.[4]
Quantitative Data
| Parameter | 3-Amino-1H-pyrazole (Calculated) | 5-Amino-1H-pyrazole (Calculated) | Expected Trend for this compound |
| Relative Energy (kJ/mol) | 0 (More Stable) | +10.7 | The 3-amino tautomer is expected to be the more stable form. |
| C3-N(amino) Bond Length (Å) | Shorter (double bond character) | - | Expected to be shorter than a typical C-N single bond. |
| C4-C5 Bond Length (Å) | Longer (single bond character) | Shorter (double bond character) | Expected to have significant single bond character. |
| Electron Density at C4 | High | Low | High, indicating a nucleophilic site. |
Data for 3-aminopyrazole (B16455) is based on DFT(B3LYP)/6-311++G(d,p) calculations as reported in the literature.[5]
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is essential for a thorough analysis of the tautomerism and electronic structure of this compound.
Experimental Workflow for Tautomer Analysis
The following diagram outlines a typical experimental workflow for the characterization of aminopyrazole tautomers in solution.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Principle : NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, as the chemical shifts of protons and carbons are sensitive to the electronic environment of each tautomer.[1][6]
-
Sample Preparation : A precisely weighed sample of this compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]
-
Data Acquisition : High-resolution ¹H and ¹³C NMR spectra should be acquired. For quantitative analysis, a sufficient relaxation delay between scans is necessary. ¹⁵N NMR can provide more direct information on the nitrogen environments.[7]
-
Data Analysis : If the tautomeric exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed. The ratio of the integrals of corresponding signals directly provides the tautomer ratio.[8]
-
Computational Chemistry Protocol
Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers and visualizing their electronic properties.
-
Principle : DFT methods are used to calculate the electronic structure and energy of molecules, allowing for the determination of the most stable tautomer and the analysis of electron density distribution.[9]
-
Software : Gaussian, ORCA, or other quantum chemistry software packages can be used.
-
Methodology :
-
Structure Optimization : The geometries of both the 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole tautomers are optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[9][10]
-
Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation : The total electronic energies of the optimized tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects : The influence of a solvent can be modeled using a polarizable continuum model (PCM) to provide a more accurate prediction of tautomer stability in solution.
-
Analysis of Electronic Properties : Properties such as bond lengths, atomic charges, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be analyzed to understand the reactivity of each tautomer.
-
Conclusion
The electronic structure of this compound is best understood as a resonance hybrid of several contributing structures, with the 3-amino tautomer being the predominant form. The delocalization of electrons from the amino group into the pyrazole ring results in a high electron density at the C4 position, making it a key site for electrophilic reactions. While specific experimental quantitative data for this molecule is limited, a combination of NMR spectroscopy and DFT calculations provides a robust framework for its characterization. The methodologies outlined in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the structure and reactivity of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Precautions for 3-Amino-5-methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of 3-Amino-5-methylpyrazole (CAS No: 31230-17-8). The following sections detail the hazardous properties of this compound, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.
| Property | Value |
| Appearance | Light yellow solidified mass or fragments; White or Colorless to Light orange to Yellow powder to lump to clear liquid[4][5] |
| Molecular Formula | C4H7N3[4] |
| Molecular Weight | 97.12 g/mol [6] |
| Melting Point | 45-47 °C (lit.)[4][6] |
| Boiling Point | 213 °C at 19 hPa (lit.)[4] |
| Flash Point | 113 °C (closed cup)[4][6] |
| Solubility | Soluble in Dichloromethane and Methanol[4][5] |
Exposure Controls and Personal Protection
Due to the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] Impervious clothing may be required for larger quantities.[2] |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to minimize risk.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered.
-
Dispensing: Avoid the formation of dust and aerosols.[4] If the compound is a solid, handle it in a way that minimizes dust generation.
-
Contact Avoidance: Avoid contact with skin and eyes.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Post-Handling: Wash hands thoroughly after handling.[1]
Storage Protocol
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store locked up.[4]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4] |
Accidental Release Measures
-
Evacuation: Evacuate personnel to a safe area.[4]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Toxicological and Ecological Information
Toxicological Information
There is a lack of comprehensive quantitative toxicological data for this compound. Safety data sheets consistently report "No data available" for acute toxicity (LD50/LC50), skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[4]
Ecological Information
Similarly, there is no available data on the ecotoxicity of this compound.[2] It is advised to prevent its release into the environment.[4]
Visualized Workflows
The following diagrams illustrate the key safety and handling workflows for this compound.
Caption: General experimental workflow for handling this compound.
Caption: Logical flow for emergency response to exposure or spill events.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Kemphar International - 3-Amino-5-Methyl Pyrazole [kemphar.com]
- 6. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
High-Purity 3-Amino-5-methylpyrazole: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Guide to the Procurement, Synthesis, and Application of High-Purity 3-Amino-5-methylpyrazole in Modern Research and Development.
Introduction
This compound (CAS No: 31230-17-8) is a versatile heterocyclic amine that serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique structural features and reactivity have positioned it as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties, commercial availability, and synthetic utility is paramount. This technical guide provides a comprehensive overview of high-purity this compound, including a list of commercial suppliers, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in targeting significant biological pathways.
Commercial Availability and Specifications
High-purity this compound is commercially available from a variety of suppliers, catering to the diverse needs of the research and industrial communities. Purity levels typically range from 96% to over 99%, with analytical characterization most commonly performed by Gas Chromatography (GC). The compound is generally supplied as a white to light-yellow or orange powder or crystalline solid.[1][3][4][5]
| Supplier | Purity/Grade | Available Quantities |
| Sigma-Aldrich | 97% | Gram to Kilogram scale |
| Thermo Scientific Chemicals | 97% | 5 g, 25 g |
| TCI Chemicals | >96.0% (GC) | 25 g |
| Chem-Impex International | ≥ 96% (GC) | Inquire for details |
| Kemphar International | ≥ 96.0 % (GC), ≥ 98.0 % (Nonaqueous Titration) | Inquire for details |
| CymitQuimica | >96.0%(GC) | 25 g |
| BLD Pharm | Inquire for details | Inquire for details |
| ChemicalBook | 98%min, 99.00% | Gram to Kilogram scale |
| IndiaMART | For Laboratory use | Kilogram scale |
Note: This table is not exhaustive and represents a selection of known suppliers. Availability and specifications should be confirmed directly with the supplier.
Synthesis and Experimental Protocols
The synthesis of this compound is well-established, with the most common route involving the cyclization of a β-ketonitrile with a hydrazine (B178648) source.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented industrial process and offers high yield and purity.
Materials:
-
Sodium cyanoacetone
-
Hydrazinium (B103819) monohydrochloride (40% aqueous solution)
-
Concentrated Hydrochloric Acid (optional, for pH adjustment)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and a means for azeotropic water removal, add 1 mole of a 40% by weight aqueous solution of hydrazinium monohydrochloride.
-
If desired, adjust the pH of the solution to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.
-
Over a period of approximately 2 hours, add 1 mole of sodium cyanoacetone to the solution while maintaining the temperature at 35°C.
-
Allow the reaction mixture to stir for an additional 4.5 hours.
-
Add 650 ml of toluene to the reaction mixture and heat to reflux to remove water via azeotropic distillation.
-
Once the water has been removed, cool the solution and add an equal volume of ethanol to precipitate sodium chloride.
-
Filter off the sodium chloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: Approximately 71% of theory with a purity of over 98%.
Experimental Workflow: Synthesis of this compound
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines, which are known to exhibit a range of biological activities.[6][7][8] These derivatives have garnered significant interest in drug discovery for their potential as inhibitors of protein kinases, including Phosphoinositide 3-kinase (PI3K).[6]
Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This protocol describes a key step in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.[6]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethanolate
Procedure:
-
In a suitable reaction vessel, dissolve this compound in a solution of sodium ethanolate.
-
Add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with an appropriate acid.
-
Collect the precipitated product by filtration and wash it with a suitable solvent.
-
The crude product can be further purified by recrystallization.
Expected Yield: Approximately 89%.[6]
Targeting the PI3K/Akt Signaling Pathway
Derivatives of this compound have been developed as potent and selective inhibitors of the PI3Kδ isoform. The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][9][10][11][12] Dysregulation of this pathway is implicated in various diseases, most notably cancer.
The PI3K/Akt Signaling Pathway
Quantitative Biological Activity Data
The development of pyrazolo[1,5-a]pyrimidine derivatives from this compound has led to the identification of compounds with significant biological activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.
| Compound Type | Target | IC50 Value | Reference |
| Pyrazole-based Schiff bases | Lung Cancer Cells (A549) | 47.74 ± 0.20 µM - 49.40 ± 0.18 µM | [13] |
| Pyrazole-based Schiff bases | Colon Cancer Cells (Caco-2) | 40.99 ± 0.20 µM - 42.42 ± 0.18 µM | [13] |
| 1,3,4-trisubstituted pyrazole (B372694) derivatives | Anti-inflammatory activity | ≥84.2% inhibition | [14] |
| Thiazolyl-pyrazole derivative | Liver Cancer Cells (HepG-2) | 2.20 ± 0.13 µg/mL | [15] |
| 3-methyl-1,5-diaryl pyrazole | Tyrosinase Inhibition | 15.9 ± 1.2 µM | [16] |
Note: The presented data is a selection from various research articles and is intended to be illustrative of the potential biological activities of this compound derivatives.
Conclusion
High-purity this compound is a readily accessible and highly valuable chemical intermediate for researchers and professionals in drug development and other scientific fields. Its straightforward synthesis and versatile reactivity enable the creation of a diverse range of complex molecules with significant biological activities. The ability of its derivatives to potently and selectively inhibit key cellular targets, such as PI3K, underscores the importance of this compound in the ongoing quest for novel therapeutics. This guide provides a foundational understanding to facilitate the effective utilization of this compound in research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Kemphar International - 3-Amino-5-Methyl Pyrazole [kemphar.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | MDPI [mdpi.com]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 3-Amino-5-methylpyrazole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Amino-5-methylpyrazole as a key building block in the formation of various fused heterocyclic systems. The protocols detailed below are aimed at providing researchers with practical methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, classes of compounds with significant interest in medicinal chemistry and drug discovery.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are analogues of purines and have garnered significant attention for their diverse biological activities, including their potential as kinase inhibitors. This compound serves as a versatile precursor for the synthesis of these scaffolds, typically through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
Reaction with Acetylacetone (B45752)
A straightforward method for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (B37558) involves the reaction of this compound with acetylacetone. This reaction can be carried out under various conditions, including conventional heating and microwave irradiation, often in an aqueous medium, highlighting a green chemistry approach.[1]
Quantitative Data:
| Product | Reagents | Method | Reaction Time | Yield (%) | M.p. (°C) |
| bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane | This compound, Paraformaldehyde, Acetylacetone | Conventional Heating | 30 min | 44 | - |
| bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane | This compound, Paraformaldehyde, Acetylacetone | Microwave Irradiation (100 °C) | 100 min | 55 | - |
| bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane | This compound, Paraformaldehyde, Acetylacetone | Ultrasound Activation (r.t.) | 25-30 min | 65 | - |
Experimental Protocol: Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane [1]
-
Conventional Heating:
-
A solution of this compound (2.4 mmol), paraformaldehyde (1.3 mmol), and acetylacetone (2.4 mmol) in water (5 mL) is refluxed for 30 minutes.
-
The crystalline product begins to separate out during the reaction.
-
The precipitate formed is filtered off, washed with water, and air-dried.
-
-
Microwave Activation:
-
A solution of this compound (2.4 mmol), paraformaldehyde (1.2 mmol), and acetylacetone (2.4 mmol) in water (4 mL) is irradiated in a microwave reactor at 100 °C for 100 minutes.
-
The precipitate formed is filtered off, washed with water, and air-dried.
-
-
Ultrasound Activation:
-
A solution of this compound (2.4 mmol), paraformaldehyde (1.2 mmol), and acetylacetone (2.4 mmol) in water (5 mL) is continuously ultrasonicated at room temperature for 25-30 minutes.
-
The crystalline product starts to separate out during the reaction.
-
The precipitate formed is filtered off, washed with water, and air-dried.
-
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This scaffold is a key component in numerous compounds developed as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases.[3][4] The synthesis of this privileged scaffold is most commonly achieved through the cyclocondensation reaction of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using 3-amino-5-methylpyrazole as a key starting material.
Synthetic Strategies
The primary and most versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of this compound with a β-dicarbonyl compound or its synthetic equivalent. This reaction can be performed under various conditions, including conventional heating and microwave irradiation, to afford a wide range of substituted pyrazolo[1,5-a]pyrimidines.
A general workflow for this synthesis is depicted below:
References
Application Notes and Protocols: 3-Amino-5-methylpyrazole as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole is a highly valuable and versatile heterocyclic building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique structural features, including the presence of a reactive amino group and a pyrazole (B372694) core, make it a crucial intermediate in the development of drugs targeting a range of therapeutic areas. The pyrazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
These application notes provide a comprehensive overview of the utility of this compound as a precursor in API synthesis. Included are detailed experimental protocols for its preparation and its application in the synthesis of pyrazole-based APIs, alongside quantitative data and visual representations of synthetic pathways to aid researchers in their drug discovery and development endeavors.
I. Synthesis of this compound
The efficient synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. A common and effective method involves the reaction of cyanoacetone or its alkali metal salt with hydrazine (B178648) or a hydrazinium (B103819) salt.[1][2][3]
Experimental Protocol: Synthesis of this compound from Sodium Cyanoacetonate
This protocol is adapted from established patented procedures.[1][2]
Materials:
-
Sodium cyanoacetonate
-
Hydrazinium monohydrochloride (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a 40% by weight aqueous solution of hydrazinium monohydrochloride is charged.
-
The pH of the hydrazinium solution is adjusted to between 1 and 2 by the addition of catalytic amounts of concentrated hydrochloric acid.
-
Equimolar amounts of sodium cyanoacetonate as a 30% by weight aqueous solution are then added dropwise to the stirred hydrazinium solution at 30°C over a period of 45 minutes.
-
The reaction mixture is stirred for an additional 4.5 hours at 30°C.
-
Following the reaction period, toluene is added to the reaction mixture, and water is removed by azeotropic distillation.
-
The remaining toluene is distilled off, and sodium chloride is precipitated by the addition of an equal volume of ethanol.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation (boiling point: 128°C at 2 mmHg) to yield pure this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | Sodium cyanoacetonate, Hydrazinium monohydrochloride | [1][2] |
| Solvent | Water, Toluene | [1][2] |
| Reaction Temperature | 30°C | [1] |
| Reaction Time | ~5 hours | [1] |
| Purification Method | Vacuum Distillation | [1][2] |
| Yield | 71-95% | [1][2] |
| Purity | >98% | [1] |
II. This compound in the Synthesis of Pyrazole-Based APIs
While direct, one-step syntheses of blockbuster drugs like Sildenafil or Celecoxib (B62257) from this compound are not the most commonly reported industrial routes, its structural motif is central to these and many other APIs. The pyrazole ring in these drugs is often formed in situ. However, this compound serves as an excellent starting point for the synthesis of a vast number of pyrazole derivatives with diverse pharmacological activities.[4] The amino group can be readily diazotized and substituted, or acylated to introduce various functionalities, leading to the generation of extensive compound libraries for drug screening.
Representative Application: Synthesis of a Celecoxib Analogue
To illustrate the utility of pyrazole intermediates in API synthesis, the following section details a generalized protocol for the synthesis of a 1,5-diarylpyrazole, the core structure of the COX-2 inhibitor Celecoxib. This synthesis demonstrates the key bond formations that are analogous to how a derivatized aminopyrazole could be utilized. The synthesis of Celecoxib itself typically involves the condensation of a 1,3-diketone with a substituted hydrazine.[5]
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Core)
This protocol is a generalized representation of the synthesis of the core celecoxib structure.
Materials:
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
Procedure:
-
To a stirred solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol, an equimolar amount of 4-sulfonamidophenylhydrazine hydrochloride is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1,5-diarylpyrazole product.
Quantitative Data: Representative Synthesis of a 1,5-Diarylpyrazole
| Parameter | Value |
| Starting Materials | 1,3-Diketone, Substituted Hydrazine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization |
| Yield | Variable, typically >80% |
III. Derivatization of this compound for API Synthesis
The true value of this compound lies in its potential for derivatization to create a library of novel compounds for drug discovery. The amino group provides a handle for a variety of chemical transformations.
IV. Signaling Pathways of Pyrazole-Containing APIs
Many APIs derived from pyrazole intermediates, such as Celecoxib, function by inhibiting specific enzymes involved in disease signaling pathways. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory cascade.
Conclusion
This compound is a foundational building block in the synthesis of a multitude of pharmaceutical compounds. Its straightforward preparation and the reactivity of its amino group allow for extensive derivatization, making it an invaluable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this versatile precursor in the discovery and synthesis of novel APIs. The illustrative example of the synthesis of a Celecoxib analogue highlights the importance of the pyrazole scaffold in modern drug design.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Amino-5-methylpyrazole in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of agrochemicals, particularly herbicides and fungicides.[1][2][3] Its unique structural features allow for the facile introduction of diverse functional groups, leading to the development of potent and selective active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based herbicides and fungicides, along with a summary of their biological activities and modes of action.
Fungicide Synthesis: Pyrazole (B372694) Carboxamides (SDHIs)
A prominent class of fungicides derived from aminopyrazoles are the pyrazole carboxamides, which act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). These fungicides are highly effective against a broad spectrum of fungal pathogens.[4][5][6][7]
General Synthesis Pathway
The general synthetic route to pyrazole carboxamide fungicides involves the acylation of the amino group of a pyrazole derivative with a suitable carboxylic acid chloride. The synthesis typically starts with the formation of the pyrazole ring, which can then be functionalized.
Caption: General synthesis pathway for pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol describes the synthesis of N-(2-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide, a representative pyrazole carboxamide fungicide.
Step 1: Synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid
A detailed, step-by-step procedure for the synthesis of the pyrazole carboxylic acid intermediate from this compound is required. This typically involves diazotization of the amino group followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid. Detailed experimental procedures for this specific multi-step conversion starting from this compound were not explicitly found in the provided search results. The following is a generalized procedure based on known organic chemistry transformations.
-
Diazotization and Cyanation (Sandmeyer Reaction):
-
Dissolve this compound in an aqueous solution of a mineral acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the diazonium salt solution to the CuCN solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product, 3-cyano-5-methylpyrazole, with an organic solvent, wash, dry, and concentrate.
-
-
Hydrolysis to Carboxylic Acid:
-
Reflux the crude 3-cyano-5-methylpyrazole with an aqueous solution of a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-methyl-1H-pyrazole-5-carboxylic acid.
-
Step 2: Synthesis of 3-Methyl-1H-pyrazole-5-carbonyl chloride
-
To a solution of 3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature or gentle reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methyl-1H-pyrazole-5-carbonyl chloride, which is often used in the next step without further purification.
Step 3: Synthesis of N-(2-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide
-
Dissolve 2-chloroaniline (B154045) (1.0 eq) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1 eq) in a dry aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude 3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
Quantitative Data: Fungicidal Activity of Pyrazole Carboxamides
The following table summarizes the in vitro fungicidal activity (EC₅₀ values in mg/L) of some synthesized pyrazole carboxamide derivatives against various plant pathogens.
| Compound | Valsa mali | Rhizoctonia solani | Reference |
| 6i | 1.77 | - | [4] |
| 19i | 1.97 | - | [4] |
| 23i | - | 3.79 | [4] |
| Boscalid | 9.19 | - | [4] |
Note: Lower EC₅₀ values indicate higher fungicidal activity.
Mode of Action: Succinate Dehydrogenase Inhibition
Caption: Mode of action of pyrazole carboxamide fungicides (SDHIs).
SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[4][5][6][7] This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the death of the fungal cells due to energy depletion.[5]
Herbicide Synthesis: Sulfonylureas and Other Derivatives
This compound is also a precursor for the synthesis of various herbicides, including those from the sulfonylurea class.
General Synthesis Pathway: Pyrazosulfuron-ethyl
Pyrazosulfuron-ethyl is a widely used sulfonylurea herbicide. Its synthesis involves the reaction of a substituted aminopyrazole with a sulfonyl isocyanate, followed by condensation.[8][9]
Caption: Synthesis pathway of the herbicide Pyrazosulfuron-ethyl.
Experimental Protocol: Synthesis of Pyrazosulfuron-ethyl
The commercial synthesis of Pyrazosulfuron-ethyl starts from ethyl 5-amino-1-methylpyrazole-4-carboxylate.[8]
Step 1: Sulfonamide Formation
-
Under basic conditions, ethyl 5-amino-1-methylpyrazole-4-carboxylate is reacted with 2-(chlorosulfonyl)benzoic acid ethyl ester to form the corresponding sulfonamide.
Step 2: Sulfonyl Isocyanate Formation
-
The sulfonamide intermediate is then activated with phosgene or triphosgene to generate the sulfonyl isocyanate.
Step 3: Condensation and Cyclization
-
The sulfonyl isocyanate undergoes condensation with 2-amino-4,6-dimethoxypyrimidine to form the urea bridge.
-
Subsequent cyclization, hydrolysis, and recrystallization steps yield the final product, Pyrazosulfuron-ethyl.
A more detailed, step-by-step laboratory scale protocol for the synthesis of Pyrazosulfuron-ethyl starting from this compound was not available in the provided search results.
Quantitative Data: Herbicidal Activity
The following table presents the herbicidal activity of some pyrazole derivatives against various weed species.
| Compound | Weed Species | Inhibition (%) at 150 g/ha | Reference |
| 6l | Brassica campestris | 100 | [10] |
| 6l | Monocotyledonous weeds | Excellent activity | [10] |
| 6l | Dicotyledonous weeds | Excellent activity | [10] |
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Caption: Mode of action of sulfonylurea herbicides (ALS inhibitors).
Sulfonylurea herbicides like Pyrazosulfuron-ethyl act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[11] By blocking this pathway, the herbicide halts protein synthesis and cell division, ultimately leading to the death of susceptible plants.[11]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. Its application in the development of potent fungicides, such as SDHIs, and effective herbicides, including ALS inhibitors, highlights its significance in modern crop protection. The synthetic pathways and biological data presented in these application notes provide a foundation for researchers and scientists in the field to explore novel pyrazole-based agrochemicals with improved efficacy and environmental profiles. Further research into the detailed synthesis protocols and structure-activity relationships of derivatives of this compound will undoubtedly lead to the discovery of new and improved solutions for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. coromandel.biz [coromandel.biz]
Application Notes and Protocols: The Role of 3-Amino-5-methylpyrazole in the Synthesis of Neurological Disorder Medications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of pyrazole-based compounds derived from 3-amino-5-methylpyrazole for the treatment of neurological disorders. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutics targeting conditions such as depression, neuroinflammation, and neurodegenerative diseases.
Introduction
This compound is a versatile heterocyclic building block, or synthon, utilized in the synthesis of a variety of biologically active molecules. Its unique structural features allow for the construction of diverse pyrazole-containing scaffolds that have shown significant promise in the field of medicinal chemistry. In the context of neurological disorders, derivatives of this compound have been explored for their potent inhibitory effects on key enzymes such as Monoamine Oxidase (MAO) and Cyclooxygenase-2 (COX-2), both of which are implicated in the pathophysiology of various central nervous system (CNS) conditions.
Data Presentation: In Vitro Inhibitory Activity of Pyrazole (B372694) Derivatives
The following tables summarize the in vitro inhibitory activity of various pyrazole and pyrazoline derivatives against MAO-A, MAO-B, and COX-2. This data highlights the potential of these compounds as selective inhibitors for therapeutic intervention in neurological disorders.
Table 1: Monoamine Oxidase (MAO) Inhibition by Pyrazoline Derivatives
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) vs MAO-B | Reference |
| Pyrazoline Derivative 1 | MAO-A | 0.008 | - | [1] |
| Pyrazoline Derivative 2 | MAO-A | 0.009 | - | [1] |
| Pyrazoline Derivative 3 | MAO-A | 0.001 | - | [1] |
| Pyrazoline Derivative 4 | MAO-A | 0.010 | - | [1] |
| Halogenated Pyrazoline (EH7) | MAO-B | 0.063 | 133.0 | [2] |
| Halogenated Pyrazoline (EH6) | MAO-B | 0.40 | >55.8 | [2] |
| Halogenated Pyrazoline (EH8) | MAO-B | 0.69 | - | [2] |
Table 2: Cyclooxygenase (COX) Inhibition by Celecoxib (B62257) and its Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.045 | >222 | [3] |
| Celecoxib Analogue (5u) | 130.12 | 1.79 | 72.73 | [4] |
| Celecoxib Analogue (5s) | 165.01 | 2.51 | 65.75 | [4] |
| Thymol-Pyrazole Hybrid (8b) | 13.57 | 0.043 | 316 | [3] |
| Thymol-Pyrazole Hybrid (8g) | 12.06 | 0.045 | 268 | [3] |
Experimental Protocols
The following are representative protocols for the synthesis of pyrazole derivatives with potential applications in neurological disorders.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted-2-Pyrazoline Derivative (Antidepressant Candidate)
This protocol describes a common method for synthesizing pyrazoline derivatives, which have shown potential as MAO inhibitors for the treatment of depression. The synthesis involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by a cyclization reaction with a hydrazine (B178648) derivative.
Step 1: Synthesis of Chalcone (Intermediate)
-
To a solution of an appropriately substituted acetophenone (B1666503) (10 mmol) in ethanol (B145695) (50 mL), add an equimolar amount of a substituted benzaldehyde (B42025) (10 mmol).
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (40%, 10 mL) to the mixture with constant stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (chalcone) is filtered, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of the Pyrazoline Derivative
-
Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (B1144303) (10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the mixture into ice-cold water.
-
The resulting solid is filtered, washed thoroughly with water, and dried.
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy).
Protocol 2: Synthesis of a Celecoxib Analogue via Knorr Pyrazole Synthesis (Anti-inflammatory Agent for Neuroinflammation)
This protocol outlines the synthesis of a 1,5-diarylpyrazole, an analogue of the selective COX-2 inhibitor Celecoxib, which has demonstrated neuroprotective effects in models of neuroinflammation.[5][6] This synthesis utilizes the Knorr pyrazole synthesis, a classic method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Step 1: Synthesis of 1,3-Diketone Intermediate
-
To a solution of sodium methoxide (B1231860) (1.1 eq) in a suitable solvent such as toluene, add a substituted acetophenone (1.0 eq).
-
To this mixture, add a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799) (1.1 eq), dropwise at a controlled temperature (e.g., 25-30°C).
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with an aqueous acid solution (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the 1,3-diketone (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Filter the solid, wash with a cold solvent, and dry to yield the crude celecoxib analogue.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., toluene/heptane).
-
Confirm the structure and purity of the final compound using analytical methods such as NMR, MS, and elemental analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the synthesis and evaluation of pyrazole-based neurological disorder medications.
Caption: General workflow for the synthesis of pyrazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reaction of 3-Amino-5-methylpyrazole with Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The condensation reaction between 3-amino-5-methylpyrazole and various aromatic aldehydes is a versatile and efficient method for synthesizing a diverse range of heterocyclic compounds, primarily Schiff bases and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of these compounds.
I. Synthesis of Schiff Bases from this compound
The condensation of this compound with aromatic aldehydes readily forms Schiff bases, also known as imines. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and also exhibit intrinsic biological activities.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and various substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add the substituted aromatic aldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Synthesis of Schiff Bases
| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | 3 | 85 | 142-144 | [1] |
| 4-Chlorobenzaldehyde | 2.5 | 92 | 178-180 | [1] |
| 4-Methoxybenzaldehyde | 3.5 | 88 | 160-162 | [1] |
| 2-Hydroxybenzaldehyde | 4 | 82 | 195-197 | [2] |
| 4-Nitrobenzaldehyde | 2 | 95 | 210-212 | [1] |
Visualization: General Synthesis of Schiff Bases
Caption: General reaction scheme for the synthesis of Schiff bases.
II. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that can be synthesized through a multi-component reaction involving this compound, an aromatic aldehyde, and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. These compounds are particularly noted for their potent anticancer activities.
Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol details a one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines.
Materials:
-
This compound
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol or Acetic Acid
-
Piperidine (B6355638) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., DMF/Ethanol mixture)
Procedure:
-
To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol).
-
Add a catalytic amount of piperidine (3-4 drops) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the solid from a suitable solvent system, such as a DMF/ethanol mixture, to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Dry the purified product under vacuum.
-
Characterize the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of Pyrazolo[3,4-b]pyridines
| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | 85 | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | 90 | [3] |
| 4-Methoxyphenylacetonitrile | Ethyl Cyanoacetate | Acetic Acid | 88 | [4] |
| Anisaldehyde | β-ketonitriles | Acetic Acid | 80-90 | [3] |
Visualization: Multi-component Synthesis of Pyrazolo[3,4-b]pyridines
Caption: One-pot, three-component synthesis of pyrazolo[3,4-b]pyridines.
III. Biological Applications and Protocols
The synthesized Schiff bases and pyrazolo[3,4-b]pyridines exhibit a range of biological activities, making them promising candidates for drug development. This section details their applications and provides protocols for their biological evaluation.
A. Anticancer Activity
Many pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anticancer activity, often through the inhibition of key enzymes involved in cell cycle regulation and DNA replication, such as Cyclin-Dependent Kinase 1 (CDK1) and Topoisomerase IIα.
| Compound ID | Cancer Cell Line | Target | IC₅₀ / GI₅₀ (µM) | Reference |
| 8c | Leukemia (K562, MV4-11) | Topoisomerase IIα | GI₅₀: 1.33 | [5] |
| SQ-67563 | Various | CDK1/CDK2 | Potent inhibitor | [6] |
| C03 | Km-12 | TRKA | IC₅₀: 0.304 | [7] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
CDK1 Inhibition Pathway
Caption: CDK1 inhibition by pyrazolo[3,4-b]pyridines leads to G2/M cell cycle arrest and apoptosis.
Topoisomerase IIα Inhibition Pathway
Caption: Inhibition of Topoisomerase IIα by pyrazolo[3,4-b]pyridines causes DNA damage and induces apoptosis.[5]
B. Antimicrobial Activity
Schiff bases derived from this compound have shown promising activity against a variety of bacterial and fungal strains.
| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 3c | 12.5 | 25 | 25 | 50 | [1] |
| 3f | 6.25 | 12.5 | 12.5 | 25 | [1] |
| 5c | - | 128 | 64 | 128 | [8] |
| 6c | - | 64 | 128 | 128 | [8] |
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the test compound with the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The turbidity can also be measured using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Schiff bases.
IV. Conclusion
The condensation of this compound with aromatic aldehydes provides a facile route to biologically active Schiff bases and pyrazolo[3,4-b]pyridines. The straightforward synthetic protocols, coupled with the significant anticancer and antimicrobial activities of the products, highlight the potential of these compounds in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel therapeutic agents.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of topoisomerase II α activity and induction of apoptosis in mammalian cells by semi-synthetic andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synthesis of Pyrazolo[3,4-b]quinolines from 3-Amino-5-methylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]quinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigid, planar structure makes them attractive scaffolds for targeting various biological entities, particularly protein kinases. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]quinolines, with a specific focus on methods starting from the readily available precursor, 3-amino-5-methylpyrazole.
Applications in Drug Discovery
The pyrazolo[3,4-b]quinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets. Notably, derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Key kinase targets for pyrazolo[3,4-b]quinoline derivatives include:
-
FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1][2][3][4][5]
-
CDKs (Cyclin-dependent kinases): These enzymes control the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[6][7][8][9][10]
-
ROCKs (Rho-associated protein kinases): These kinases are involved in cell migration and invasion, and their inhibitors have potential applications in cancer metastasis.[11][12]
The development of specific and potent kinase inhibitors based on the pyrazolo[3,4-b]quinoline scaffold is an active area of research with the potential to yield novel therapeutics.
Synthetic Protocols
The most common and efficient method for the synthesis of pyrazolo[3,4-b]quinolines from this compound is a one-pot, three-component reaction involving an aromatic aldehyde and a 1,3-dicarbonyl compound, such as dimedone.[13][14][15] This approach offers high atom economy and allows for the rapid generation of a diverse library of compounds.
Protocol 1: Catalyst-Free Microwave-Assisted Synthesis
This protocol describes a green and efficient synthesis of 1,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-5(1H)-ones using microwave irradiation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Dimedone
Procedure:
-
In a microwave-safe vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]quinoline derivative.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: L-Proline Catalyzed Synthesis
This protocol utilizes the organocatalyst L-proline for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines.
Materials:
-
This compound
-
Aromatic aldehyde
-
Dimedone
-
L-Proline
-
Ethanol
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and dimedone (1 mmol) in ethanol (10 mL), add this compound (1 mmol) and L-proline (10 mol%).
-
Reflux the reaction mixture for the required time (typically 2-6 hours), monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[3,4-b]quinoline derivatives starting from this compound.
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | None (MW) | Ethanol | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | None (MW) | Ethanol | 8 | 98 |
| 3 | 4-Methoxybenzaldehyde | None (MW) | Ethanol | 12 | 92 |
| 4 | 4-Nitrobenzaldehyde | None (MW) | Ethanol | 7 | 96 |
| 5 | Benzaldehyde | L-Proline | Ethanol | 120 | 85 |
| 6 | 4-Chlorobenzaldehyde | L-Proline | Ethanol | 150 | 88 |
| 7 | 4-Methoxybenzaldehyde | L-Proline | Ethanol | 180 | 82 |
| 8 | 4-Nitrobenzaldehyde | L-Proline | Ethanol | 120 | 90 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of pyrazolo[3,4-b]quinolines.
FLT3 Signaling Pathway Inhibition
Caption: Inhibition of the FLT3 signaling pathway by a pyrazolo[3,4-b]quinoline derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents | Scilit [scilit.com]
- 8. Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-methylpyrazole as a β-Sheet Template in Peptide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. A significant portion of these interactions are mediated by β-sheet structures. The development of molecules that can mimic or disrupt these β-sheet motifs is a promising strategy for therapeutic intervention. 3-Amino-5-methylpyrazole (3-AMP) has emerged as a valuable scaffold for the design of β-sheet templates and mimetics. Its rigid structure and hydrogen bonding capabilities allow it to pre-organize appended peptide chains into a β-sheet-like conformation, facilitating the study of β-sheet mediated interactions and the design of PPI inhibitors.
These application notes provide a comprehensive overview of the use of this compound in peptide studies, including detailed experimental protocols for the synthesis of 3-AMP-containing peptides and their conformational analysis.
I. Synthesis of Peptides Incorporating this compound
The incorporation of this compound into a peptide sequence can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The pyrazole (B372694) nitrogen atoms can be functionalized to allow for peptide chain extension.
Protocol 1: Solid-Phase Synthesis of a 3-AMP-Peptide Conjugate
This protocol describes the manual synthesis of a peptide with this compound coupled to the N-terminus of the peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF. Confirm complete coupling using a Kaiser test.
-
-
Repeat Fmoc-Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Coupling of this compound:
-
After the final amino acid has been coupled and its Fmoc group removed, dissolve this compound (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and add the solution to the resin.
-
Shake for 4 hours or overnight to ensure complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow for Peptide Synthesis
Caption: Workflow for solid-phase synthesis of a 3-AMP-peptide conjugate.
II. Conformational Analysis of 3-AMP Peptides
The primary purpose of incorporating this compound is to induce a β-sheet conformation. This can be verified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Protocol 2: Conformational Analysis by 1D and 2D NMR Spectroscopy
Low-temperature NMR studies are particularly useful for characterizing the hydrogen bonding interactions between the peptide and the pyrazole template.[1]
Materials:
-
Lyophilized 3-AMP-peptide
-
NMR solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or a freonic solvent like CDCl₂F/CDF₃ for low-temperature studies)
-
NMR spectrometer (≥ 500 MHz) equipped for low-temperature experiments
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the 3-AMP-peptide in the chosen NMR solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a 1D proton NMR spectrum at various temperatures (e.g., from 298 K down to 173 K). Observe changes in the chemical shifts of the amide protons, which can indicate the formation of hydrogen bonds.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. Inter-residue NOEs are crucial for determining the peptide's secondary structure. For a β-sheet conformation, look for strong NOEs between the α-proton of one residue and the amide proton of the adjacent residue (dαN(i, i+1)).
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate molecular weights where NOE signals may be weak or absent.
-
-
Data Analysis:
-
Analyze the chemical shift dispersion of the amide protons. Increased dispersion is indicative of a well-structured peptide.
-
Identify and quantify NOEs to calculate inter-proton distances. These distances can be used as restraints in molecular modeling to generate a 3D structure of the peptide.
-
In low-temperature studies, the observation of separate signals for free and complexed species can allow for the detailed structural characterization of the peptide-template complex.[1]
-
Logical Flow for NMR-based Conformational Analysis
Caption: Logical workflow for NMR-based conformational analysis.
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides and proteins in solution.
Materials:
-
Lyophilized 3-AMP-peptide
-
CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the 3-AMP-peptide in the CD buffer to a final concentration of approximately 50-100 µM.
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range, typically from 190 to 260 nm for secondary structure analysis.
-
Set the scanning speed, bandwidth, and response time according to the instrument's manual.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the peptide sample.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * c * n * l) where:
-
c = molar concentration of the peptide (mol/L)
-
n = number of amino acid residues
-
l = path length of the cuvette (cm)
-
-
Analyze the MRE spectrum. A characteristic β-sheet spectrum shows a negative band around 215-220 nm and a positive band around 195-200 nm.
-
Use deconvolution software (e.g., DichroWeb, BeStSel) to estimate the percentage of β-sheet, α-helix, and random coil structures.
-
III. Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: NMR Chemical Shift Data for a Model 3-AMP-Hexapeptide
| Residue | Amide Proton Chemical Shift (ppm) at 298 K | Amide Proton Chemical Shift (ppm) at 223 K | Δδ/ΔT (ppb/K) |
| Val1 | 8.12 | 8.55 | -1.8 |
| Leu2 | 7.98 | 8.61 | -2.6 |
| Phe3 | 8.35 | 8.92 | -2.4 |
| Ala4 | 7.89 | 8.45 | -2.3 |
| Val5 | 8.21 | 8.78 | -2.4 |
| Gly6 | 8.05 | 8.21 | -0.7 |
A smaller temperature coefficient (Δδ/ΔT) for amide protons suggests involvement in hydrogen bonding and protection from the solvent, which is characteristic of a stable secondary structure.
Table 2: Secondary Structure Estimation from CD Spectroscopy
| Peptide | β-Sheet (%) | α-Helix (%) | Random Coil (%) |
| Control Hexapeptide | 15 | 5 | 80 |
| 3-AMP-Hexapeptide | 65 | 3 | 32 |
The significant increase in β-sheet content upon conjugation with 3-AMP demonstrates its effectiveness as a β-sheet template.
IV. Application in Studying Protein-Protein Interactions
This compound-templated peptides can be used as tools to investigate and potentially inhibit PPIs that are mediated by β-sheet interactions. An example is the inhibition of amyloid-β (Aβ) aggregation, a key event in Alzheimer's disease.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The functionalization of the pyrazole (B372694) core through palladium-catalyzed cross-coupling reactions offers a powerful strategy for the rapid diversification of this scaffold, enabling the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
Due to the presence of a reactive amino group and multiple nucleophilic nitrogen atoms in the pyrazole ring, direct cross-coupling reactions on this compound can be challenging. A common strategy to achieve regioselective functionalization involves a protection-halogenation-coupling sequence. This guide outlines a robust workflow for the N-acetylation of the exocyclic amino group, followed by regioselective bromination at the C4 position, to generate a versatile intermediate, N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide. This intermediate can then be effectively utilized in various palladium-catalyzed cross-coupling reactions.
Experimental Workflow
The overall synthetic strategy for the functionalization of this compound via palladium-catalyzed cross-coupling is depicted below.
Figure 1: Synthetic workflow for the functionalization of this compound.
Experimental Protocols
I. Synthesis of N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide
A. N-Acetylation of this compound
This protocol describes the protection of the exocyclic amino group of this compound as an acetamide.
-
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-(5-methyl-1H-pyrazol-3-yl)acetamide can be purified by recrystallization or column chromatography if necessary.
-
B. C4-Bromination of N-(5-methyl-1H-pyrazol-3-yl)acetamide
This protocol details the regioselective bromination of the N-protected pyrazole at the C4 position. A photochemical bromination using N-Bromosuccinimide (NBS) is an effective method.[2]
-
Materials:
-
N-(5-methyl-1H-pyrazol-3-yl)acetamide
-
N-Bromosuccinimide (NBS)
-
Chloroform (B151607) or Carbon Tetrachloride
-
UV lamp
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve N-(5-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq) in chloroform or carbon tetrachloride in a quartz reaction vessel.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC. The reaction time will vary depending on the scale and lamp intensity.
-
Once the starting material is consumed, cool the reaction mixture.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide, by column chromatography on silica (B1680970) gel.
-
II. Palladium-Catalyzed Cross-Coupling Reactions
The following protocols utilize the synthesized N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide as the key intermediate.
A. Suzuki-Miyaura Coupling
This reaction facilitates the formation of a carbon-carbon bond between the C4 position of the pyrazole and an aryl or heteroaryl group.
-
Materials:
-
N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
-
Procedure:
-
To an oven-dried Schlenk tube, add N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq), aryl/heteroaryl boronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 81 |
B. Buchwald-Hartwig Amination
This protocol enables the formation of a carbon-nitrogen bond at the C4 position of the pyrazole, coupling it with a primary or secondary amine.
-
Materials:
-
N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
tBuXPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), tBuXPhos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add N-(4-bromo-5-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq) and the amine (1.2 eq).
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu | Toluene | 110 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu | Toluene | 110 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu | Toluene | 110 | 82 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu | Toluene | 110 | 65 |
C. Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne. For this reaction, a 4-iodo-pyrazole is generally more reactive. A similar iodination protocol to the bromination can be followed using N-Iodosuccinimide (NIS).
-
Materials:
-
N-(4-iodo-5-methyl-1H-pyrazol-3-yl)acetamide (prepared similarly to the bromo-derivative using NIS)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube, add N-(4-iodo-5-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with an inert gas.
-
Add degassed DMF and triethylamine.
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA | DMF | 25 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA | DMF | 25 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA | DMF | 25 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | TEA | DMF | 50 | 70 |
III. Deprotection of the Acetyl Group (Optional)
The N-acetyl protecting group can be removed under acidic or basic conditions to yield the free amino group if desired for further derivatization or biological testing.
-
Acidic Deprotection: Refluxing the N-acetylated product in aqueous HCl (e.g., 6M HCl) in a solvent like ethanol (B145695) can effectively remove the acetyl group.[3]
-
Basic Deprotection: Treatment with a strong base like aqueous sodium hydroxide (B78521) in ethanol at reflux can also achieve deprotection.[3]
The choice of deprotection method should be based on the stability of the other functional groups in the molecule.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
One-Pot Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines from 3-Amino-5-methylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive pyrazolo[1,5-a]pyrimidine (B1248293) derivatives using 3-amino-5-methylpyrazole as a key starting material. The focus is on a specific multi-component reaction that offers an efficient route to compounds with potential therapeutic applications, particularly in oncology.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] One-pot multicomponent reactions (MCRs) provide a streamlined and atom-economical approach to the synthesis of these complex molecules, avoiding the need for isolation of intermediates and reducing reaction time and waste.[2] This application note details the synthesis and biological evaluation of a specific pyrazolo[1,5-a]pyrimidine derivative with demonstrated cytotoxic activity against cancer cell lines.
Featured Bioactive Compound: A Pyrazolo[1,5-a]pyrimidine with Anticancer Activity
This protocol focuses on the synthesis of a pyrazolo[1,5-a]pyrimidine derivative bearing a benzothiazole (B30560) moiety, which has shown potent growth inhibitory activity against various cancer cell lines. While the initial synthesis of this specific compound was reported as a two-step process, this application note adapts the methodology to a one-pot approach, a common strategy for this class of compounds, to align with modern synthetic efficiencies. The biological data presented is from the original multi-step synthesis and serves as a benchmark for the activity of the target compound.
Table 1: Cytotoxic Activity of the Featured Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine-benzothiazole | Leukemia (CCRF-CEM) | 16.34[3] |
| Non-Small Cell Lung Cancer (HOP-92) | 3.45[3] | |
| Liver Cancer (Hep-G2) | 7.79[3] | |
| Roscovitine (Reference) | Non-Small Cell Lung Cancer (HOP-92) | ~12.08 |
Experimental Protocol: One-Pot Synthesis of a Bioactive Pyrazolo[1,5-a]pyrimidine
This protocol describes a plausible one-pot, three-component reaction for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative. This method is based on established synthetic routes for similar compounds.[2]
Materials:
-
This compound
-
Aryl aldehyde (e.g., Benzaldehyde)
-
Ethanol (B145695) (absolute)
-
Piperidine (B6355638) (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol), the desired aryl aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Mechanism of Action and Signaling Pathway
The synthesized pyrazolo[1,5-a]pyrimidine derivative has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3] This is achieved through the inhibition of key cellular enzymes, Cyclin-Dependent Kinase 1 (CDK1) and Lysine-Specific Demethylase 1 (KDM1), which are crucial for cell cycle progression and gene expression.[3] The inhibition of these enzymes leads to an increase in the concentration of caspase-3, a key executioner of apoptosis.[3]
Caption: Signaling pathway of the bioactive pyrazolo[1,5-a]pyrimidine.
Experimental Workflow
The overall workflow for the one-pot synthesis and subsequent biological evaluation is depicted below.
Caption: Workflow for synthesis and evaluation of bioactive compounds.
Conclusion
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines from this compound represents an efficient and versatile strategy for accessing a class of compounds with significant therapeutic potential. The detailed protocol and understanding of the mechanism of action provide a solid foundation for further research and development in the field of cancer therapeutics. This approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, accelerating the discovery of new and more potent drug candidates.
References
- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Acylation of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective acylation of 3-amino-5-methylpyrazole, a critical transformation in the synthesis of various biologically active compounds. The protocols focus on the selective acylation of the exocyclic amino group, a common challenge in the functionalization of aminopyrazoles.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure features three nitrogen atoms with distinct nucleophilicities: the two ring nitrogens (N1 and N2) and the exocyclic amino group (N3). Regioselective acylation is crucial for introducing diverse functionalities and modulating the physicochemical and pharmacological properties of the resulting pyrazole (B372694) derivatives. This document outlines reliable methods to achieve selective N-acylation at the exocyclic amino group.
Data Presentation
The following tables summarize quantitative data for the regioselective acylation of this compound and related derivatives under various conditions.
Table 1: Acetylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| Acetic Anhydride (B1165640) | Sodium Bicarbonate | Water | 16 hours | Reflux | N-(5-methyl-1H-pyrazol-3-yl)acetamide | 43% | [1] |
Table 2: Benzoylation of a 3-Aminopyrazole (B16455) Derivative
| Substrate | Acylating Agent | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Benzoyl Chloride | Ethanol (B145695) | 4 hours | Room Temperature | N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide | 66% | [2][3] |
Table 3: Benzoylation of a Protected 3-Aminopyrazole
| Substrate | Acylating Agent | Base/Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| Protected 5-methyl-1H-pyrazol-3-amine | 4-bromobenzoyl chloride | Pyridine | 2 hours | 85 °C | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Not explicitly stated | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide[1]
This protocol describes the acetylation of the exocyclic amino group of this compound using acetic anhydride.
Materials:
-
This compound (5-methyl-1H-pyrazol-3-amine)
-
Sodium bicarbonate (NaHCO₃)
-
Acetic anhydride
-
Distilled water
Procedure:
-
Dissolve 10 g (103 mmol) of this compound in 100 mL of distilled water in a round-bottom flask.
-
Slowly add 26 g (309 mmol) of sodium bicarbonate to the solution.
-
Add 19.5 mL (206 mmol) of acetic anhydride dropwise to the suspension.
-
Heat the resulting mixture to reflux and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. White crystals will slowly precipitate.
-
Collect the precipitate by filtration, wash with distilled water, and dry to obtain N-(5-methyl-1H-pyrazol-3-yl)acetamide.
-
Yield: 6.2 g (44 mmol, 43%). The product is typically of sufficient purity and does not require further purification.
Protocol 2: Synthesis of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide[2][3]
This protocol details the benzoylation of a more complex 3-aminopyrazole derivative, demonstrating the utility of benzoyl chloride for acylation.
Materials:
-
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
-
Benzoyl chloride
-
Ethanol
Procedure:
-
In a suitable flask, dissolve 5 x 10⁻⁴ mol of N-(2-aminophenyl-2-(5-methyl-1H-pyrazol-3-yl)acetamide in 10 mL of ethanol.
-
While stirring at room temperature, add 5 x 10⁻⁴ mol of benzoyl chloride to the solution.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield colorless single crystals of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide.
-
Yield: 66%.
Protocol 3: Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide[4]
This protocol illustrates the acylation of a protected 3-aminopyrazole with an aroyl chloride in pyridine.
Materials:
-
Protected 5-methyl-1H-pyrazol-3-amine (specific protecting group not detailed in the abstract, but the principle applies)
-
4-bromobenzoyl chloride
-
Pyridine
-
Titanium tetrachloride (TiCl₄) - Caution: Reacts violently with water.
Procedure:
-
In a reaction vessel, dissolve the protected 5-methyl-1H-pyrazol-3-amine (14.92 mmol) and 4-bromobenzoyl chloride (14.92 mmol) in 150 mL of pyridine.
-
Carefully add TiCl₄ (44.77 mmol) to the reaction mixture.
-
Heat the reaction to 85 °C for 2 hours.
-
Upon completion, the reaction mixture is worked up to isolate the 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. (Note: Specific workup procedures would depend on the protecting group used).
Visualizations
The following diagrams illustrate the regioselective acylation pathway and a general experimental workflow.
References
- 1. 3-Acetamido-5-methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-5-methylpyrazole as an Intermediate for Advanced Polymer and Coating Materials
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from structurally related pyrazole-containing polymers. Direct experimental data and detailed protocols for the use of 3-Amino-5-methylpyrazole in these specific applications are not extensively available in the reviewed literature. These notes are intended to provide a starting point for researchers and may require optimization.
Introduction
This compound (3,5-AMP) is a versatile heterocyclic compound with a unique molecular structure that makes it a valuable intermediate in the synthesis of advanced materials.[1] Its potential applications in polymer science stem from its reactive amino group and the inherent properties of the pyrazole (B372694) ring, such as thermal stability and UV absorption characteristics.[2][3] This document provides detailed application notes and generalized experimental protocols for the use of this compound as a comonomer in the synthesis of polyamides and as a potential curing agent for epoxy resins. Additionally, its role as a precursor for UV absorbers in coating formulations is discussed.
Application 1: Polyamides with Pendent Pyrazole Groups
Incorporating this compound into a polyamide backbone as a pendent group can potentially enhance the thermal stability and solubility of the resulting polymer. The pyrazole moiety is known to contribute to high thermal resistance.[4] While 3,5-AMP is a monoamine and thus would act as a chain terminator, it can be chemically modified to a diamine to be used as a monomer or used as an additive to modify the polymer properties. For the purpose of these notes, we will consider its potential impact based on data from polyamides containing pyrazole rings in their main chain, as these are the most relevant data available.
Data Presentation: Thermal Properties of Analogous Pyrazole-Containing Polyamides
The following table summarizes the thermal properties of aromatic polyamides containing pyrazole moieties in their main chain. This data can be used as a benchmark for what might be expected from polymers incorporating this compound.
| Polymer ID | Tg (°C) | T5 (°C, 5% Weight Loss in N2) | Char Yield at 800°C (%) | Reference |
| Polyamide (meta-linked) | No Tg observed | ~420 | - | [2] |
| Polyamide (para-linked) | No Tg observed | ~420 | - | [2] |
| Copolyamide 1 | - | >445 | - | [4] |
| Copolyamide 2 | - | >469 | - | [4] |
| Polyamide with Pendent Amino and Cyano Groups | High Tg | ~490 | - | [2] |
Experimental Protocol: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of polyamides from a diamine and a diacid chloride. To incorporate this compound, it would first need to be converted to a diamine derivative.
Materials:
-
Aromatic or Aliphatic Diamine (e.g., a synthesized diamine derivative of this compound)
-
Aromatic or Aliphatic Diacid Chloride (e.g., Terephthaloyl chloride or Isophthaloyl chloride)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer and anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the diacid chloride to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into methanol.
-
Filter the polymer, wash thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Characterization:
-
The structure of the polyamide can be confirmed using FTIR and NMR spectroscopy.
-
The molecular weight can be determined by gel permeation chromatography (GPC).
-
Thermal properties (Tg and decomposition temperature) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualization: Polyamide Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-methylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reaction of cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) with hydrazine (B178648) or a hydrazinium (B103819) salt (such as hydrazinium monohydrochloride).[1][2][3] This method is favored due to its use of readily available starting materials and its ability to produce high yields and purity.[1]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing for sufficient reaction time. In some protocols, reaction times of over 4 hours are utilized.[1]
-
Suboptimal Temperature: The reaction temperature can influence the reaction rate and yield. The reaction is typically carried out at temperatures ranging from 10 to 200°C, with a preferred range of 20 to 60°C.[2]
-
pH Control: When using a hydrazinium salt, adjusting the pH of the reaction mixture to between 1 and 2 with a catalytic amount of acid can be beneficial before the addition of the cyanoacetone salt.[1]
-
Inefficient Work-up and Purification: Product loss during isolation and purification can significantly impact the final yield. See the troubleshooting section on purification for more details.
Q3: I am having difficulty with the work-up and purification of the product. What are the best practices?
A3: A common challenge is the removal of inorganic salts, such as sodium chloride, which can form as a fine suspension.[1] Here are some recommended procedures:
-
Azeotropic Water Removal: After the reaction, adding a solvent like toluene (B28343) and performing azeotropic distillation to remove water can facilitate the subsequent filtration of salts.[1]
-
Precipitation of Salts: The addition of a low molecular weight alcohol (e.g., ethanol) or a ketone can help precipitate the inorganic salts, which can then be removed by filtration.[1][2]
-
Vacuum Distillation: The final product is often purified by vacuum distillation to achieve high purity.[1]
Q4: Can I use different solvents for this reaction?
A4: Yes, the reaction can be performed in various solvents. Water, organic solvents, or mixtures thereof can be used.[1][2] Toluene is frequently used, especially for azeotropic water removal during the work-up.[1] The choice of solvent can impact the reaction and the ease of purification.
Q5: Are there alternative synthesis routes for this compound?
A5: While the reaction of cyanoacetone with hydrazine is the most common, other methods have been described, though they may have drawbacks such as using less stable or less accessible starting materials and resulting in lower yields. These include synthesis from 3-aminocrotononitrile (B73559) or 2-iminobutyronitrile with hydrazine hydrate.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature or pH; Product loss during work-up. | Increase reaction time; Optimize temperature within the 20-60°C range; Adjust pH to 1-2 if using hydrazinium salts; Follow best practices for work-up and purification. |
| Difficulty Filtering Inorganic Salts (e.g., NaCl) | Formation of a fine, unfilterable suspension. | After the reaction, add toluene and remove water via azeotropic distillation. Then, add ethanol (B145695) to precipitate the salt before filtration.[1] |
| Product Purity is Low | Incomplete removal of starting materials or byproducts. | Purify the final product by vacuum distillation.[1] Ensure complete removal of inorganic salts during the work-up. |
| Reaction is Too Slow | Low reaction temperature. | Gradually increase the reaction temperature, monitoring for any side reactions. The optimal range is typically between 20°C and 60°C.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from various experimental protocols for the synthesis of this compound.
Table 1: Comparison of Reaction Conditions and Yields
| Reactants | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene/Water | Reflux | Constant water separation | 72% | >98% | [1] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene/Water | Boiling Point | 2 hours (addition) | 83.3% | >95% | [1] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Water | 35°C | 2 hours (addition), 4.5 hours (reaction) | 88.6% | >89% | [1] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Water | 30°C | 45 min (addition), 4.5 hours (reaction) | 71% | >98% | [1] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene/Water | Reflux | 2.5 hours (addition) | 74% | >99% | [1] |
Experimental Protocols
Protocol 1: Synthesis in Toluene with Azeotropic Removal of Water
-
A suspension of 1 mole of sodium cyanoacetone in 300 ml of toluene is heated to reflux.
-
A 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mole) is added over a period of 2 hours while continuously separating the water formed using a water separator.
-
After the theoretical amount of water has been separated, the reaction mixture is cooled.
-
Ethanol is added to precipitate the sodium chloride.
-
The precipitate is filtered off.
-
The filtrate is concentrated, and the this compound is purified by vacuum distillation.
-
Yield: 72 g (72% of theory)
-
Purity: >98%[1]
-
Protocol 2: Synthesis in Aqueous Solution
-
A 40% by weight aqueous solution containing 1.43 moles of hydrazinium monohydrochloride is prepared, and the pH is adjusted to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.
-
Equimolar amounts of sodium cyanoacetone are then added at 30°C over a period of 45 minutes.
-
The reaction mixture is allowed to react for an additional 4.5 hours.
-
650 ml of toluene are added to the reaction solution, and the water is removed by azeotropic distillation.
-
An equal volume of ethanol is added to precipitate the sodium chloride.
-
The precipitate is filtered off.
-
The filtrate is concentrated and the product is purified by vacuum distillation.
-
Yield: 100.6 g (71% of theory)
-
Purity: >98%[1]
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for chemical synthesis.
Caption: Troubleshooting guide for low yield in synthesis.
References
Technical Support Center: Purification of Crude 3-Amino-5-methylpyrazole by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Amino-5-methylpyrazole via vacuum distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Product Distilling Over | 1. System Leak: The vacuum is not reaching the required low pressure.[1][2] 2. Incorrect Temperature/Pressure: The combination of heating temperature and vacuum pressure is insufficient to reach the compound's boiling point. 3. Solidification in Condenser: The product is solidifying in the condenser, causing a blockage. | 1. Check all joints and seals for leaks. Use vacuum grease where appropriate. A vacuum gauge can help confirm if the target pressure is achieved.[1] 2. Verify the boiling point at your system's pressure. Refer to the vapor pressure data below. Ensure the heating mantle is set to a temperature significantly higher than the target boiling point. 3. Gently heat the condenser with a heat gun to melt the solidified product. Consider using a jacketed condenser with warm fluid circulating. |
| Product is Dark or Discolored | 1. Thermal Decomposition: The distillation temperature is too high, causing the compound to decompose. 2. Presence of Impurities: Crude product contains colored impurities that are co-distilling. 3. Oxidation: The compound may be sensitive to air, especially at high temperatures. | 1. Lower the distillation temperature by achieving a lower vacuum. A more efficient vacuum pump may be necessary. 2. Improve the pre-distillation workup. Ensure all inorganic salts (e.g., NaCl) are removed, as they can promote decomposition.[3][4][5] An initial purification step like recrystallization might be beneficial. 3. Ensure a leak-free system to minimize air exposure. Consider a nitrogen bleed if the system allows. |
| Bumping or Uncontrolled Boiling | 1. Lack of Boiling Chips/Stirring: The liquid is superheating and then boiling violently. 2. Rapid Heating: The heating mantle temperature was increased too quickly. | 1. Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. 2. Increase the heating mantle temperature gradually to allow for controlled boiling. |
| Low Yield | 1. Incomplete Distillation: The distillation was stopped prematurely. 2. Product Loss in Apparatus: Significant residue remains in the distillation flask or condenser. 3. Decomposition: As mentioned above, high temperatures can lead to product loss. | 1. Monitor the distillation progress carefully. Continue until no more product is distilling over at the set temperature and pressure. 2. Ensure proper insulation of the distillation head and column to minimize heat loss and prevent premature condensation.[1] 3. Optimize temperature and pressure to minimize decomposition. |
Physical and Distillation Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | [6][7] |
| Molecular Weight | 97.12 g/mol | [6][7] |
| Melting Point | 45-47 °C (lit.) | [7][8] |
| Boiling Point | 128 °C @ 2 mmHg | [3][4][5] |
| 152-153 °C @ 6 Torr | [6] | |
| 213 °C @ 14 mmHg | [7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: The boiling point of this compound is highly dependent on the vacuum pressure. Reported values include 128 °C at 2 mmHg[3][4][5], 152-153 °C at 6 Torr[6], and 213 °C at 14 mmHg[7][8]. It is crucial to have an accurate vacuum gauge to know the pressure in your system and predict the corresponding boiling point.
Q2: My crude product is a viscous oil/solid. How should I handle it before distillation?
A2: Crude this compound can be a viscous residue after the removal of reaction solvents.[3] It is essential to remove any precipitated inorganic salts, such as sodium chloride, by filtration before attempting distillation.[3][4][5] Washing the filtrate with a suitable solvent may also help remove some impurities.
Q3: The product solidifies in my condenser. What should I do?
A3: this compound has a melting point of around 45-47 °C.[7][8] If your condenser is too cool, the product will solidify and can block the distillation path. You can gently warm the condenser with a heat gun to melt the solid. For a more permanent solution, consider using a jacketed condenser with circulating warm water (e.g., at 50-60 °C) to keep the product in a liquid state.
Q4: What are common impurities in crude this compound?
A4: Common impurities originate from the synthesis, which typically involves the reaction of a cyanoacetone salt with a hydrazine (B178648) derivative.[3] These can include unreacted starting materials, inorganic salts (e.g., NaCl), and potentially regioisomers or other side-products.[3][9] A proper workup before distillation is key to removing most of these.
Q5: How can I improve the purity of my distilled product?
A5: To achieve high purity (e.g., >99%), ensure a very good vacuum, stable heating, and a clean distillation apparatus.[3][4][5] Using a short path distillation apparatus can minimize product loss. If you still have purity issues, consider a second distillation or an alternative purification method like recrystallization.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol is a general guideline based on literature procedures.[3][4][5] Researchers should adapt it to their specific experimental conditions and scale.
1. Pre-distillation Workup:
- Following the synthesis reaction, add a solvent like toluene (B28343) to the reaction mixture.
- Remove water azeotropically.
- Precipitate inorganic salts (e.g., NaCl) by adding a solvent like ethanol.
- Filter off the precipitated salts.
- Concentrate the filtrate under reduced pressure to obtain the crude this compound as a viscous residue.
2. Vacuum Distillation Setup:
- Assemble a clean and dry vacuum distillation apparatus. A short path distillation head is recommended.
- Use a round bottom flask of an appropriate size for the amount of crude material.
- Add a magnetic stir bar or fresh boiling chips to the distillation flask.
- Lightly grease all glass joints with a suitable vacuum grease to ensure a good seal.
- Connect the apparatus to a vacuum pump with a cold trap in between.
- Include a vacuum gauge to monitor the pressure accurately.
3. Distillation Procedure:
- Begin stirring the crude material in the distillation flask.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 2 mmHg).
- Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
- Gradually increase the temperature. You may observe some initial bubbling as residual solvents are removed.
- Continue heating until the product begins to distill. The head temperature should stabilize at the boiling point corresponding to the system's pressure.
- Collect the purified this compound in the receiving flask. The pure product should be a colorless to light yellow liquid or solid.[10][11]
- If the condenser shows signs of solidification, gently warm it as described in the troubleshooting guide.
- Once the distillation is complete (no more product coming over), turn off the heat and allow the system to cool down under vacuum.
- Once cool, slowly and carefully release the vacuum before dismantling the apparatus.
Visualizations
Caption: Troubleshooting Decision Tree for Vacuum Distillation Issues.
Caption: Experimental Workflow for Purification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. beakerandwrench.com [beakerandwrench.com]
- 3. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Recrystallization Methods for 3-Amino-5-methylpyrazole: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Amino-5-methylpyrazole. The following sections offer detailed methodologies and address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on available data, ethanol (B145695) is a commonly suggested solvent for the recrystallization of aminopyrazoles. Methanol and dichloromethane (B109758) are also viable options as this compound is known to be soluble in them. For similar compounds, an ethanol/water mixture has been used successfully, which can be a good alternative to explore.
Q2: My compound "oils out" during cooling instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Since this compound has a relatively low melting point (45-47 °C), this can be a common issue. To resolve this, you can try the following:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Employ a solvent system with lower solvent power: If you are using a very good solvent, consider adding a miscible anti-solvent to decrease the overall solubility. For example, if using ethanol, the slow addition of water might induce crystallization.
-
Lower the temperature at which you dissolve the compound: Try to dissolve the solid at a temperature below its melting point, even if it requires more solvent.
-
Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.
Q3: The purity of my recrystallized this compound is not satisfactory. What are the possible causes and solutions?
A3: Impurities can be carried along with the crystals if the cooling process is too rapid or if the chosen solvent does not effectively differentiate between the product and the impurities. Consider the following:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of purer crystals.
-
Re-evaluate your solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one.
-
Perform a second recrystallization: A second pass of recrystallization can often significantly improve purity.
-
Consider an alternative purification method: A patent for the synthesis of this compound describes a purification process where the crude product is dissolved in toluene, and ethanol is added to precipitate inorganic salts.[1][2] The purified product is then isolated by vacuum distillation.[1][2] This suggests that for certain impurities, a precipitation/distillation approach might be more effective than a simple recrystallization.
Q4: What is the expected recovery from the recrystallization of this compound?
A4: The recovery rate depends heavily on the chosen solvent, the initial purity of the compound, and the recrystallization technique. Without specific solubility data at different temperatures, it is difficult to provide a precise expected yield. As a general principle, the solvent should be chosen to maximize the difference in solubility at high and low temperatures to achieve a good recovery.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Yield | - The chosen solvent is too good, and the compound remains in solution even at low temperatures.- Too much solvent was used. | - Try a solvent in which the compound is less soluble.- Consider using a mixed solvent system (e.g., ethanol/water).- Reduce the volume of the solvent by evaporation before cooling. |
| No Crystals Form | - The solution is not supersaturated.- The cooling process is too slow, or the solution is too dilute. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath. |
| Formation of colored crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Ensure the chosen solvent is appropriate for leaving colored impurities in the mother liquor. |
| Crystals are very fine or powder-like | - The solution was cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the solution during the initial cooling phase. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol provides a general guideline. The optimal solvent volume and temperatures should be determined experimentally for your specific sample.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of ethanol. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid is completely dissolved. Add more hot ethanol dropwise if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
minimizing side reactions in the synthesis of 3-Amino-5-methylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Amino-5-methylpyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential root causes and solutions.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction between the cyanoacetone salt and hydrazine (B178648) may not have gone to completion. Ensure adequate reaction time and temperature as specified in the protocol. Some procedures call for reaction times of several hours.[1][2]
-
Suboptimal pH: The pH of the reaction mixture is crucial. For the reaction of an alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt, the pH should be maintained between 1 and 2.[1] Incorrect pH can lead to the formation of side products.
-
Loss During Workup: Product can be lost during extraction and purification steps. Ensure efficient extraction by using appropriate solvents. Vacuum distillation is a common method for purification, and care should be taken to collect the correct fraction.[1][2][3]
-
Issue 2: Presence of Unreacted Starting Materials
-
Question: How can I detect and remove unreacted hydrazine from my crude product?
-
Answer: Unreacted hydrazine is a common impurity.
-
Detection: A distinct amine-like odor can indicate the presence of hydrazine. On a Thin-Layer Chromatography (TLC) plate, it may appear as a baseline spot that stains with ninhydrin.
-
Removal: Unreacted hydrazine is basic and can be removed with an acidic wash. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The hydrazine will form a water-soluble salt and partition into the aqueous layer.[4]
-
Issue 3: Formation of Colored Impurities
-
Question: My final product has a yellow or reddish hue. What causes this and how can I obtain a colorless product?
-
Answer: The formation of colored impurities can often be attributed to side reactions involving hydrazine.[4] To mitigate this:
-
Control Reaction Temperature: Avoid excessive temperatures during the reaction and workup, as this can promote the formation of colored byproducts.
-
Purification: Purification by vacuum distillation is often effective in separating the desired product from colored impurities.[1][2][3] The boiling point of this compound is approximately 128 °C at 2 mmHg.[1][2][3]
-
Issue 4: Difficulty in Filtering Precipitated Salts
-
Question: I am having trouble filtering the alkali metal salt (e.g., NaCl) formed during the reaction. It forms an unfilterable suspension.
-
Answer: This issue can arise, particularly when using hydrophobic solvents like toluene (B28343).[1] To resolve this:
-
Solvent Addition: After removing water, the addition of a low molecular weight alkanol, such as ethanol (B145695), can help to crystallize the alkali metal salt in a more easily filterable form.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory synthesis involves the reaction of cyanoacetone or an alkali metal salt thereof (like sodium cyanoacetone) with hydrazine, a hydrazinium salt (such as hydrazinium monohydrochloride), or hydrazine hydrate.[1][2][3]
Q2: What are the typical side products in this synthesis?
Besides unreacted starting materials, potential side products can include regioisomers if unsymmetrical precursors are used, and products from incomplete cyclization.[4] The formation of 3-Methyl-5-pyrazolone is also a possibility under certain conditions.[4]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction by observing the disappearance of starting materials and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[4]
Q4: What are the recommended purification techniques for this compound?
The most commonly cited and effective purification method is vacuum distillation.[1][2][3] Column chromatography using a silica (B1680970) gel column with a solvent system like hexanes and ethyl acetate (B1210297) can also be employed for purification.[4]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes from various reported syntheses of this compound.
| Reactants | Solvent(s) | Key Reaction Conditions | Yield | Purity | Reference |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, Water | Reflux, azeotropic removal of water | 83.3% | >95% | [2] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Water, Toluene | 35°C, 2 hours addition, 4.5 hours post-reaction | 88.6% | >89% | [2] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Water, Toluene | pH 1-2, 30°C, 45 minutes addition, 4.5 hours post-reaction | 71% | >98% | [1] |
| Sodium cyanoacetone, Hydrazine hydrate, HCl | Water, Toluene | 16°C to 35°C, 4 hours post-reaction, pH adjusted to 3 | 72% | >95% | [3] |
Experimental Protocols
Example Protocol for the Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a reaction vessel, a 40% by weight aqueous solution containing 1.43 mols of hydrazinium monohydrochloride is prepared.
-
pH Adjustment: The pH of the solution is adjusted to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.
-
Reactant Addition: Equimolar amounts of sodium cyanoacetone are metered into the solution at 30°C over a period of 45 minutes.
-
Reaction: The reaction mixture is allowed to react for an additional 4.5 hours.
-
Workup - Water Removal: 650 ml of toluene are added to the reaction solution, and the water is removed by azeotropic distillation.
-
Workup - Salt Precipitation: An equal volume of ethanol is added to the solution to precipitate sodium chloride.
-
Isolation: The precipitate is filtered off.
-
Purification: The filtrate is concentrated and the product is purified by vacuum distillation (boiling point 128°C at 2 mmHg), yielding this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Navigating the Synthesis of 3-Amino-5-methylpyrazole: A Technical Support Guide for Researchers
Biberach, Germany - For scientists and professionals in drug development and chemical research, the synthesis of 3-Amino-5-methylpyrazole is a critical process for the creation of various pharmaceuticals and other specialty chemicals. However, historical synthetic routes are often fraught with challenges related to the instability of starting materials, leading to compromised yields and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address these issues, with a focus on moving towards more stable and reliable methodologies.
Frequently Asked Questions (FAQs)
Q1: I'm following an older protocol for this compound synthesis using 3-aminocrotononitrile (B73559) and my yields are consistently low. What could be the issue?
Low yields in this synthesis are frequently linked to the inherent instability of 3-aminocrotononitrile. This starting material is known to be sensitive and can degrade under various conditions, leading to the formation of side products and a reduction in the desired product. It is also a multi-stage, complex synthesis with historically insufficient yields.[1]
Q2: What are the primary degradation pathways for 3-aminocrotononitrile that I should be aware of?
3-Aminocrotononitrile is susceptible to several degradation pathways:
-
Polymerization: Under the influence of heat or certain impurities, 3-aminocrotononitrile can polymerize, forming an insoluble solid and significantly reducing the concentration of the starting material available for the desired reaction.
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid, and the enamine can hydrolyze to a ketone.
-
Side Reactions: The reactive nature of 3-aminocrotononitrile makes it prone to side reactions, especially at elevated temperatures.
Q3: Are there more stable alternatives to 3-aminocrotononitrile for this synthesis?
Yes, a more modern and reliable method involves the use of cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) reacted with hydrazine (B178648) or a hydrazinium (B103819) salt.[1] This process is simpler to carry out and starts from more readily available and stable materials, resulting in higher yields and purity of this compound.[1]
Q4: My final product is difficult to purify. What are the likely impurities?
When using 3-aminocrotononitrile, impurities can arise from the degradation of the starting material or from side reactions during the synthesis. Common impurities may include polymeric byproducts and products of hydrolysis. If you are using the improved method with sodium cyanoacetone, an alkali metal salt (typically sodium chloride) is formed and must be removed.[1] In some cases, if using a hydrophobic solvent like toluene (B28343), this salt can form an unfilterable suspension.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Recommendation |
| Degradation of 3-aminocrotononitrile | Store 3-aminocrotononitrile under refrigeration and use it as fresh as possible. Avoid prolonged exposure to heat and moisture. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. For the cyanoacetone method, an aqueous medium reaction is preferably conducted between 30°C and 100°C.[1] |
| Incorrect pH | When using aqueous hydrazinium monohydrochloride, adjusting the pH to between 1 and 2 with an acid like hydrochloric acid is recommended.[1] |
| Inefficient Work-up | In the cyanoacetone method, after removal of water, the addition of a low molecular weight alcohol like ethanol (B145695) can help precipitate the inorganic salt (e.g., NaCl), allowing for its removal by filtration.[1] |
Issue 2: Product Purity Concerns
| Possible Cause | Recommendation |
| Incomplete removal of inorganic salts | If the inorganic salt forms a fine suspension in a hydrophobic solvent, consider adding an equal volume of ethanol to facilitate precipitation before filtration.[1] |
| Presence of unreacted starting materials or side products | Purification by vacuum distillation is an effective final step to obtain high-purity this compound.[1] |
Comparison of Synthetic Routes
The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound, highlighting the advantages of the more modern cyanoacetone-based method.
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Toluene | 72% | >98% | [1] |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Toluene/Water | 83.3% | >95% | [1] |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Water | 71% | >98% | [1] |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Water | 88.6% | >89% | [1] |
| Sodium Cyanoacetone | Hydrazine Hydrate, HCl | Water | 72% | >95% | [1] |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Toluene/Water | 74% | >99% | [2] |
Experimental Protocols
Protocol 1: Improved Synthesis of this compound using Sodium Cyanoacetone
This protocol is based on the more stable and higher-yielding modern synthesis.
Materials:
-
Sodium Cyanoacetone (NaCyA)
-
Hydrazinium monohydrochloride (40% by weight aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
A suspension of 105.1 g (1 mol) of sodium cyanoacetone in toluene is heated to its boiling point.
-
Over a period of 2 hours, 1 mol of a 40% by weight aqueous solution of hydrazinium monohydrochloride is added while continuously removing water via a water separator.
-
After all the water has been separated, the reaction mixture is cooled.
-
Ethanol is added to the cooled reaction mixture to precipitate sodium chloride.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield this compound.[1]
Expected Outcome: This method can be expected to yield approximately 85.2 g (83.3% of theory) of this compound with a purity of over 95%.[1]
Protocol 2: Historical Synthesis using 3-aminocrotononitrile (Illustrative)
Note: This method is presented for informational and comparative purposes and is not the recommended procedure due to the instability of the starting material and lower yields.
Visualizing the Synthetic Pathways and Troubleshooting
To further clarify the synthetic routes and the decision-making process for troubleshooting, the following diagrams are provided.
References
how to break up unfilterable suspensions in 3-Amino-5-methylpyrazole reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Amino-5-methylpyrazole, with a focus on resolving unfilterable suspensions.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has resulted in a suspension that is extremely difficult to filter. What is the likely cause?
A1: A common cause of unfilterable suspensions in this reaction, particularly when using a hydrophobic solvent like toluene (B28343), is the formation of a fine precipitate of an alkali metal salt, typically sodium chloride (NaCl).[1] This salt is a byproduct of the reaction between an alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) and a hydrazine (B178648) salt (e.g., hydrazinium (B103819) monohydrochloride).[1] The low melting point of this compound can further complicate the issue, leading to a viscous, difficult-to-handle mixture.[1]
Q2: How can I break up this unfilterable suspension and isolate my product?
A2: The most effective method is to induce crystallization of the alkali metal salt into a more easily filterable form. This can be achieved by adding a low molecular weight alcohol, such as ethanol (B145695) or methanol, to the reaction mixture after the water has been removed.[1][2] The addition of the alcohol decreases the solubility of the inorganic salt in the organic solvent, promoting the formation of larger, more regular crystals that can be readily separated by conventional filtration.[1]
Q3: Are there other general techniques I can use to improve the filtration of fine precipitates?
A3: Yes, several general laboratory techniques can be employed to improve the filterability of fine particles:
-
Digestion (Ostwald Ripening): Heating the suspension (if the product is stable) can promote the dissolution of smaller particles and their reprecipitation onto larger crystals, increasing the average particle size.
-
Controlled Precipitation: Slowing the rate of addition of precipitating reagents and ensuring vigorous stirring can lead to the formation of larger, more well-defined crystals.
-
Use of Filter Aids: Inert materials like Celite® (diatomaceous earth) or perlite (B1173460) can be added to the suspension to increase the porosity of the filter cake and prevent clogging of the filter medium.
Q4: What are some potential side reactions or impurities that could contribute to filtration problems?
A4: While the formation of fine salt particles is the primary issue, other factors can contribute to difficult filtrations. In pyrazole (B372694) syntheses, incomplete reactions can leave behind starting materials or intermediates. The formation of regioisomers or tautomers, such as 3-methyl-5-pyrazolone when starting from ethyl acetoacetate, can also occur, potentially altering the physical properties of the mixture.
Troubleshooting Guide: Unfilterable Suspensions
This guide provides a systematic approach to resolving filtration issues in this compound synthesis.
Problem: Extremely Slow or Clogged Filtration
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting unfilterable suspensions.
Quantitative Data Summary
| Parameter | Without Ethanol Addition (Anticipated Outcome) | With Ethanol Addition (Reported Outcome) |
| Filtration Time | Extremely slow; frequent clogging | Rapid and efficient |
| Product Yield | Significantly lower due to product loss during filtration | 71-89%[1] |
| Purity | Potentially lower due to incomplete removal of salts | >89%[1] |
| Precipitate Appearance | Fine, gelatinous suspension | Crystalline, easily filterable solid |
Key Experimental Protocols
Protocol 1: Synthesis of this compound with Ethanol-Induced Salt Precipitation
This protocol is adapted from the process described in US Patent 5,616,723.[1]
Materials:
-
Sodium cyanoacetone
-
Hydrazinium monohydrochloride (40% aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
A mixture of 1 mole of sodium cyanoacetone and 1 mole of a 40% by weight aqueous solution of hydrazinium monohydrochloride is prepared.
-
The mixture is allowed to react at 35°C for 4.5 hours.
-
400 ml of toluene are added to the reaction mixture.
-
Water is removed from the solution by azeotropic distillation.
-
The toluene is then distilled off, leaving a viscous residue.
-
To this residue, 200 ml of ethanol is added to precipitate the sodium chloride.
-
The precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under vacuum to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for Using a Filter Aid (Celite®)
This is a general protocol for using a filter aid when dealing with fine precipitates.
Materials:
-
Suspension containing the fine precipitate
-
Filter aid (e.g., Celite®)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Solvent used in the suspension
Procedure:
-
Prepare a Pre-coat (Optional but Recommended):
-
Place a filter paper in the Büchner funnel.
-
Wet the filter paper with the solvent.
-
Prepare a slurry of a small amount of filter aid in the solvent.
-
Pour the slurry onto the filter paper and apply a gentle vacuum to form a thin, even layer of the filter aid. This is the pre-coat.
-
-
Body Feed:
-
Add a small amount of the filter aid to the suspension that is to be filtered. The amount will depend on the nature and quantity of the precipitate and should be determined empirically.
-
Stir the mixture to ensure the filter aid is evenly dispersed.
-
-
Filtration:
-
Pour the mixture containing the filter aid and precipitate onto the prepared filter (with or without a pre-coat).
-
Apply vacuum and proceed with the filtration as usual. The filter aid will create a porous matrix that traps the fine particles without blinding the filter paper.
-
Logical Relationship for Filter Aid Usage
Caption: Decision process for using a filter aid.
Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow crystalline powder[3] |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol |
| Melting Point | 45-47 °C[4][5] |
| Boiling Point | 213 °C at 14 mmHg[3][5] |
| Solubility | Soluble in dichloromethane (B109758) and methanol[4][6] |
Safety Information
This compound is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.[7][8] Always handle this chemical in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[4][7][8]
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound 97 31230-17-8 [sigmaaldrich.com]
- 6. This compound | 31230-17-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Optimizing Condensation Reactions of 5-Aminopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation of 5-aminopyrazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: My condensation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in 5-aminopyrazole condensations can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. For instance, in the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine using a Cu(OAc)₂ catalyst, the optimal temperature was found to be 100 °C.[1] Running the reaction at lower or higher temperatures resulted in decreased yields. It is advisable to perform a temperature screen to find the sweet spot for your specific reaction.
-
Incorrect Solvent or Catalyst: The choice of solvent and catalyst is critical and highly dependent on the specific condensation reaction. For multicomponent reactions of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones, the outcome can be unpredictable in refluxing ethanol (B145695) without a catalyst, often leading to mixtures of products and thus a low yield of the desired one.[2] The use of specific catalysts like sodium ethoxide or potassium hydroxide (B78521) under microwave conditions has been shown to improve yields of specific isomers.[2] For the synthesis of 5-aminopyrazole-4-carbonitriles, a DABCO catalyst in an aqueous medium has been reported to be efficient.[3]
-
Inappropriate Reaction Time: Condensation reactions require sufficient time to proceed to completion. Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Presence of Impurities: Impurities in starting materials can interfere with the reaction. Ensure the purity of your 5-aminopyrazole, aldehyde, and any other reactants before starting the experiment.
Problem 2: Formation of Multiple Products or Regioisomers
Q: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in the condensation of 5-aminopyrazoles due to the presence of multiple nucleophilic centers (N1, C4, and the exocyclic NH₂ group).[2] Here are strategies to enhance regioselectivity:
-
Catalyst Selection: The type of catalyst can significantly influence the reaction pathway. For the three-component condensation of 5-aminopyrazoles, aldehydes, and cyclic 1,3-diketones, using a base like triethylamine (B128534) under microwave irradiation can selectively yield pyrazolo[3,4-b]quinolin-5-ones.[2] In contrast, different products may be formed with other catalysts.
-
Solvent Effects: The polarity and nature of the solvent can affect the reactivity of the different nucleophilic sites. Experimenting with a range of solvents from polar aprotic (like DMF or DMSO) to nonpolar (like toluene) can help in selectively favoring the formation of one isomer.
-
Reaction Temperature and Energy Source: Temperature can be a key factor in controlling regioselectivity. In some cases, thermodynamic products may be favored at higher temperatures, while kinetic products may be formed at lower temperatures.[2] Alternative energy sources like microwave irradiation or sonication have been shown to influence the selectivity of these reactions compared to conventional heating.[2]
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the 5-aminopyrazole ring can direct the condensation to a specific position through steric or electronic effects.
Problem 3: Reaction Not Proceeding to Completion
Q: My starting materials are not being fully consumed, even after a long reaction time. What could be the issue?
A: An incomplete reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst might be deactivated by impurities in the reactants or solvent. Ensure all components are pure and dry if the catalyst is moisture-sensitive.
-
Insufficient Activation Energy: The reaction may require a higher temperature or a more potent catalyst to overcome the activation energy barrier. Consider a gradual increase in temperature or screening different catalysts.
-
Reversibility of the Reaction: Some condensation reactions are reversible. If this is the case, removing a byproduct (like water) as it is formed can help drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Incorrect Stoichiometry: Ensure that the molar ratios of the reactants are correct as per the established protocol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of 5-aminopyrazoles with dicarbonyl compounds?
A1: The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[4][5] The reaction typically proceeds through the initial nucleophilic attack of a hydrazine (B178648) nitrogen on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[4][5]
Q2: What are the key factors to consider when selecting a solvent for these reactions?
A2: When selecting a solvent, consider the following:
-
Solubility of Reactants: All reactants should be reasonably soluble in the chosen solvent at the reaction temperature.
-
Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.
-
Polarity: Solvent polarity can influence the reaction rate and selectivity.
-
Inertness: The solvent should not react with any of the starting materials, intermediates, or products. Common solvents used include ethanol, methanol, dimethylformamide (DMF), and toluene.[2][6]
Q3: Can microwave irradiation be beneficial for these condensation reactions?
A3: Yes, microwave-assisted synthesis has been shown to be a valuable tool for these reactions. It can lead to significantly shorter reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating methods.[2] For instance, microwave-assisted condensation of 5-amino-3-phenylpyrazole with cyclic 1,3-diketones and aldehydes in the presence of a base led to the selective formation of novel heterocycles.[2]
Q4: How can I monitor the progress of my condensation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful techniques for more quantitative monitoring.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (20) | - | Toluene | 80 | 10 | 50 |
| 2 | Cu(OAc)₂ (20) | BPO (2.0) | Toluene | 100 | 10 | 58 |
| 3 | Cu(OAc)₂ (20) | TBHP (2.0) | Toluene | 100 | 10 | 45 |
| 4 | Cu(OAc)₂ (20) | DDQ (2.0) | Toluene | 100 | 10 | 32 |
| 5 | CuCl₂ (20) | BPO (2.0) | Toluene | 100 | 10 | 42 |
| 6 | CuI (20) | BPO (2.0) | Toluene | 100 | 10 | 35 |
| 7 | Cu(OAc)₂ (20) | BPO (2.0) | Toluene | 120 | 10 | 52 |
| 8 | Cu(OAc)₂ (20) | BPO (2.0) | Toluene | 100 | 10 | 58 |
| 9 | Cu(OAc)₂ (20) | BPO (2.0) | Toluene | 60 | 10 | 30 |
Data adapted from a study on the dimerization of 5-aminopyrazoles.[1] BPO = benzoyl peroxide, TBHP = tert-butyl hydroperoxide, DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazole-4-carbonitriles using a DABCO Catalyst
This protocol describes a one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
-
Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (B42025) (1 mmol) and malononitrile (B47326) (1 mmol) in 20 mL of water.
-
Addition of Phenylhydrazine (B124118): To the above solution, add phenylhydrazine (1 mmol).
-
Catalyst Addition: Add DABCO (0.1 mmol) to the reaction mixture.
-
Reaction Condition: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, the solid product is typically collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Mandatory Visualization
Caption: Regioselective pathways in multicomponent condensation.
Caption: General experimental workflow for optimization.
References
- 1. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. soc.chim.it [soc.chim.it]
long-term stability and storage conditions for 3-Amino-5-methylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of 3-Amino-5-methylpyrazole, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Long-Term Stability and Storage Conditions
Proper storage is critical to ensure the long-term stability and integrity of this compound. While specific quantitative long-term stability data under a wide range of conditions is not extensively published, the following recommendations are based on safety data sheets and the general chemical properties of aminopyrazole derivatives.
Summary of Recommended Storage Conditions:
For optimal stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and potential side reactions. Storing in a cool place is consistently recommended.[2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | This compound is noted to be air-sensitive.[3] An inert atmosphere prevents oxidation, which can lead to discoloration and the formation of impurities. |
| Light | Protect from Light (Amber Vial) | Pyrazole (B372694) derivatives can be sensitive to light.[3] Storage in a dark place or an amber container is recommended to prevent photodegradation. |
| Moisture | Dry/Anhydrous | The compound should be stored in a tightly closed container in a dry, well-ventilated place to prevent hydrolysis and degradation from moisture.[4] |
| Container | Tightly Sealed Container | A tightly sealed container is crucial to maintain an inert atmosphere and prevent the ingress of moisture and oxygen.[2][4] |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound.
dot
Caption: Troubleshooting workflow for stability issues.
Q1: My solid this compound has turned yellow or brown. Can I still use it?
A1: Discoloration is a common indicator of degradation, likely due to oxidation from exposure to air and/or light. While the compound may still contain the desired active molecule, the presence of impurities is highly probable. For sensitive applications such as drug development or quantitative assays, using a discolored product is not recommended as it can lead to inconsistent and unreliable results. For less sensitive applications, the suitability should be determined by analytical methods such as NMR or LC-MS to assess purity. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container (e.g., amber vial).
Q2: I'm having trouble dissolving the compound completely, even in solvents where it should be soluble.
A2: This could be due to a few factors:
-
Moisture Absorption: The compound may have absorbed moisture, leading to clumping and reduced solubility. Ensure the product is stored in a dry environment and handled under anhydrous conditions.
-
Degradation: The compound may have degraded into less soluble impurities. This is often accompanied by discoloration.
-
Incorrect Solvent: Double-check the recommended solvents. While soluble in dichloromethane (B109758) and methanol, its solubility might be limited in other solvents.
If you suspect degradation, it is best to use a fresh, properly stored batch of the compound.
Q3: My experimental results are inconsistent when using the same batch of this compound.
A3: Inconsistent results can stem from the gradual degradation of your stock of this compound. If the main container is opened frequently, even for short periods, exposure to air and moisture can initiate degradation. To ensure consistency, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere. Always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas.
Frequently Asked Questions (FAQs)
Q4: What are the ideal long-term storage conditions for this compound?
A4: For long-term stability, store this compound at 2-8°C, under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container (e.g., amber glass vial).
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, aminopyrazoles, in general, are susceptible to oxidation. The amino group can be a primary site for oxidative degradation, potentially leading to the formation of colored byproducts. The pyrazole ring itself is generally stable, but prolonged exposure to harsh conditions (strong acids, bases, or oxidizing agents) can lead to ring-opening or other transformations.
dot
Caption: A potential degradation pathway for this compound.
Q6: Are there any known incompatibilities for this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] Contact with these materials should be avoided as it can lead to vigorous and potentially hazardous reactions.
Q7: How should I handle this compound safely in the lab?
A7: Handle this compound in a well-ventilated area, preferably in a fume hood.[4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid creating dust. In case of skin or eye contact, rinse thoroughly with water.
Experimental Protocols
Protocol for a User-Defined Long-Term Stability Study
This protocol provides a general framework for conducting a long-term stability study on this compound. It is based on established guidelines for stability testing of chemical substances.
1. Objective: To evaluate the long-term stability of this compound under defined storage conditions over a specified period.
2. Materials:
-
A single, well-characterized batch of this compound.
-
Amber glass vials with airtight caps (B75204) suitable for storage.
-
Controlled environment chambers or incubators set to the desired temperature and humidity conditions.
-
Inert gas (argon or nitrogen) source.
-
Analytical instrumentation for purity assessment (e.g., HPLC, LC-MS, GC, NMR).
3. Experimental Procedure:
-
Initial Characterization (T=0):
-
Thoroughly characterize the initial batch of this compound. This will serve as the baseline.
-
Recommended analyses include:
-
Appearance (color, physical form).
-
Purity assay by HPLC or GC.
-
Identification by NMR and/or Mass Spectrometry.
-
Moisture content (Karl Fischer titration).
-
-
-
Sample Preparation and Storage:
-
Aliquot the compound into a sufficient number of amber glass vials to accommodate all planned time points and analyses.
-
Blanket each vial with an inert gas before sealing tightly.
-
Divide the vials into sets for each storage condition to be tested. Recommended conditions to test include:
-
Long-Term: 2-8°C (refrigerated)
-
Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH
-
Light Exposure: A set of samples stored at 25°C exposed to controlled lighting conditions.
-
-
-
Testing Schedule:
-
Pull samples from each storage condition at predetermined time points. A typical schedule is:
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
-
Analysis at Each Time Point:
-
At each time point, analyze the samples for the same parameters as the initial characterization.
-
Pay close attention to changes in appearance, decreases in purity, and the appearance of new peaks in chromatographic analyses, which would indicate degradation products.
-
4. Data Analysis:
-
Tabulate the results for each parameter at each time point and storage condition.
-
Plot the purity of this compound as a function of time for each condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Based on the data, establish a recommended retest date or shelf life for the compound under the tested conditions.
dot
Caption: Workflow for a user-defined long-term stability study.
References
- 1. www3.paho.org [www3.paho.org]
- 2. database.ich.org [database.ich.org]
- 3. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in pyrazolo[1,5-a]pyrimidine (B1248293) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1] In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine (B1678525) ring.[1] This reaction is typically performed under acidic or basic conditions.
Q2: What are the main factors that can lead to low yields in this synthesis?
A2: Low or no yield in the synthesis of pyrazolo[1,5-a]pyrimidines can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions (such as solvent, catalyst, temperature, and reaction time), the reactivity of the 1,3-dicarbonyl compound, and issues with regioselectivity when using unsymmetrical dicarbonyls.
Q3: How can I improve the yield of my pyrazolo[1,5-a]pyrimidine synthesis?
A3: To improve yields, ensure the high purity of your 5-aminopyrazole and 1,3-dicarbonyl starting materials. Optimization of reaction conditions is crucial; this includes selecting the appropriate solvent and catalyst (acidic or basic), and adjusting the temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal endpoint. Microwave-assisted synthesis can also be a valuable technique for significantly improving yields and reducing reaction times.[1]
Q4: What are some common side reactions in pyrazolo[1,5-a]pyrimidine synthesis?
A4: Dimerization or polymerization of the starting materials can occur, especially at high concentrations or temperatures, leading to the formation of unwanted side products. To minimize these side reactions, consider running the reaction at a lower concentration or slowly adding one of the reactants to the reaction mixture.
Q5: How does the choice of the β-dicarbonyl compound affect the reaction?
A5: The structure and reactivity of the β-dicarbonyl compound are critical. The substitution pattern on the dicarbonyl compound influences the regioselectivity of the cyclocondensation. The reaction generally proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto the more electrophilic carbonyl carbon of the dicarbonyl compound. Using a symmetrical 1,3-dicarbonyl compound is the simplest way to avoid issues with regioselectivity.
Troubleshooting Guide: Low Product Yields
This guide provides a systematic approach to troubleshooting low yields in the synthesis of pyrazolo[1,5-a]pyrimidines.
Problem: Low to No Formation of the Desired Product
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the 3-aminopyrazole (B16455) and 1,3-dicarbonyl compounds are of high purity. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary. |
| Suboptimal Reaction Conditions | The choice of solvent and catalyst is critical. Acetic acid is a commonly used solvent, sometimes with a catalytic amount of sulfuric acid. In some cases, a basic catalyst like piperidine (B6355638) may be more effective. Consider exploring different solvent and catalyst combinations. |
| Incorrect Temperature or Reaction Time | These parameters often require optimization. If the reaction is sluggish, try increasing the temperature or extending the reaction time. Conversely, if degradation is observed, a lower temperature may be necessary. Monitor the reaction progress closely using TLC to determine the optimal reaction endpoint. |
| Low Reactivity of the 1,3-Dicarbonyl Compound | The structure of the dicarbonyl compound significantly impacts its reactivity. If a less reactive dicarbonyl is being used, more forcing conditions (higher temperature, stronger catalyst) may be required. |
| Formation of Insoluble Intermediates or Products | The product may be precipitating out of the reaction mixture, preventing the reaction from going to completion. Try a different solvent that can better solubilize all components. |
Problem: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers can be formed. The regioselectivity is influenced by the substitution pattern of both the aminopyrazole and the dicarbonyl compound. Fine-tuning the reaction conditions, such as temperature and the choice of catalyst (e.g., a milder acid), can favor the formation of one regioisomer. Using a symmetrical 1,3-dicarbonyl compound will circumvent this issue. |
| Dimerization or Polymerization | These side reactions can be prevalent at high concentrations or temperatures. Running the reaction at a lower concentration can disfavor these intermolecular side reactions. Alternatively, the slow addition of one reactant to the reaction mixture can help maintain a low concentration of that reactant and minimize the formation of side products. |
| Degradation of Starting Materials or Product | At elevated temperatures, starting materials or the desired product may degrade. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration to minimize the formation of degradation byproducts. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions and their corresponding yields for the synthesis of pyrazolo[1,5-a]pyrimidines, providing a basis for experimental design and optimization.
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl 3-oxobutanoate | H₂SO₄ | Acetic Acid | Reflux | 4 h | 92 | [2] |
| 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | H₂SO₄ | Acetic Acid | Reflux | 3.5 h | 95 | [2] |
| 3-Amino-5-methyl-1H-pyrazole | 4-Methoxy-1,1,1-trifluoro-3-buten-2-one | None | Ethanol (B145695) | 75 (Ultrasound) | 5 min | 98 | [3] |
| 5-Aminopyrazole | β-Bromovinylaldehyde | PdCl₂/PPh₃ | None | 120 (Microwave) | 15 min | 81 | [1] |
| 5-Amino-3-hetarylpyrazole | Malonic Acid | Pyridine/POCl₃ | N/A | N/A | N/A | High | [4] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation
This protocol is a general guideline for the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
1,3-Dicarbonyl compound (1.0-1.2 eq)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Catalyst (e.g., concentrated sulfuric acid, piperidine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Add the appropriate solvent (e.g., glacial acetic acid).
-
If required, add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄) or base (e.g., piperidine).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a cold solvent (e.g., ethanol or water), and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
General Procedure for Microwave-Assisted Synthesis
Microwave irradiation can often improve yields and drastically reduce reaction times.[1]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
1,3-Dicarbonyl compound or equivalent (1.0-1.2 eq)
-
Solvent (if any)
-
Microwave reactor vessel
Procedure:
-
In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Add a solvent if the reaction is not performed neat.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocol (steps 7-9).
Visualizations
Caption: Troubleshooting workflow for low yields in pyrazolo[1,5-a]pyrimidine synthesis.
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemoenzymatic Synthesis of Pyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemoenzymatic synthesis of pyrazine (B50134) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the chemoenzymatic synthesis of pyrazine derivatives, offering potential causes and solutions in a question-and-answer format.
Enzyme Selection and Activity
Q1: My enzymatic reaction is showing low or no activity. What are the possible causes?
A1: Low or no enzyme activity can stem from several factors:
-
Improper Enzyme Selection: The chosen enzyme may have low specificity for your target substrate. Lipases, for instance, exhibit varying selectivity based on the structure of their active sites.[1] It's crucial to screen different enzymes for optimal performance with your specific pyrazine precursor.
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and the solvent system. Deviations from the optimal range for your specific enzyme can drastically reduce its activity.[2][3]
-
Enzyme Denaturation: High temperatures or the use of harsh organic solvents can lead to irreversible denaturation of the enzyme.[2][4]
-
Presence of Inhibitors: The reaction mixture may contain inhibitors. For example, some enzymes are inhibited by high concentrations of the substrate or product.[2]
Q2: How can I improve the stability and reusability of my enzyme?
A2: Enzyme immobilization is a common and effective strategy to enhance stability and allow for reuse.[5][6] Immobilization can protect the enzyme from harsh reaction conditions and simplifies its separation from the reaction mixture.[5] Common immobilization techniques include adsorption, covalent bonding, and entrapment.[5] The choice of support material, such as chitosan (B1678972) or other polymers, can also impact the immobilized enzyme's activity and stability.[7][8] In a continuous-flow reactor, Lipozyme® TL IM was reused for 10 cycles with the final catalytic yield still reaching 48.7%.[2]
Reaction Optimization
Q3: My reaction yield is low despite having enzyme activity. How can I optimize the yield?
A3: Low yields can often be addressed by optimizing the following reaction parameters:
-
Substrate Ratio: An improper molar ratio of substrates can limit the reaction. For the lipase-catalyzed synthesis of pyrazinamide (B1679903) derivatives, a 1:3 molar ratio of pyrazine-2-carboxylate (B1225951) to benzylamine (B48309) was found to be optimal.[2] Higher concentrations of one substrate can sometimes lead to enzyme inhibition.[2]
-
Temperature: Temperature affects both reaction rate and enzyme stability. For the synthesis of pyrazinamide derivatives using Lipozyme® TL IM, the optimal temperature was found to be 45°C.[2] Higher temperatures can lead to enzyme denaturation and a decrease in yield.[2]
-
Solvent Selection: The choice of solvent is critical for chemoenzymatic reactions. The solvent must be compatible with the enzyme and solubilize the substrates. For lipase-catalyzed reactions, solvents with a log P value between 0.6 and 3.5 are generally preferred to maintain enzyme activity and stability.[2] tert-Amyl alcohol has been shown to be an effective solvent for the synthesis of pyrazinamide derivatives.[2]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. It is important to monitor the reaction progress over time to determine the optimal duration.[9]
Q4: I am observing the formation of significant byproducts. How can I minimize them?
A4: Byproduct formation can be a significant issue. Here are some strategies to minimize it:
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.[10] Ensure high purity of your substrates before starting the reaction.
-
Enzyme Specificity: Using an enzyme with high regioselectivity or stereoselectivity can prevent the formation of isomeric byproducts.[1]
-
Control of Reaction Conditions: In some cases, reaction conditions can be tuned to favor the desired product over byproducts. For instance, in the aminotransferase-catalyzed synthesis of pyrroles and pyrazines, adjusting the pH can control the ratio of the two products.[11]
-
Reaction Pathway: In Maillard reactions for pyrazine synthesis, Strecker aldehydes are common byproducts.[9] Choosing an alternative synthetic route that avoids these pathways can be beneficial.
Product Purification
Q5: I am having difficulty purifying my pyrazine derivative from the reaction mixture. What are some effective purification strategies?
A5: Purification of pyrazine derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and the enzyme.
-
Removal of the Enzyme: If you are using an immobilized enzyme, it can be easily removed by filtration. For free enzymes, techniques like centrifugation or precipitation may be necessary.
-
Extraction: Liquid-liquid extraction (LLE) is a common first step. The choice of solvent is crucial. For example, when purifying pyrazines from aqueous solutions containing imidazole (B134444) impurities, using hexane (B92381) as the extraction solvent can selectively extract the pyrazines, leaving the imidazoles behind.[12]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for purifying pyrazine derivatives.[10] A mixture of hexane and ethyl acetate (B1210297) is often an effective eluting solvent system.[12] For challenging separations, C18-bonded silica can be used.[12]
-
Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline products. The key is to find a suitable solvent that dissolves the pyrazine derivative well at high temperatures but poorly at low temperatures.[10] Slow cooling is essential to promote the formation of pure crystals.[10]
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile impurities.[12]
Data and Protocols
Data Presentation
Table 1: Effect of Solvent on Lipase-Catalyzed Synthesis of N-benzylpyrazine-2-carboxamide [2]
| Solvent | Log P | Yield (%) |
| tert-Amyl alcohol | 1.3 | 81.7 |
| Isobutanol | 0.8 | 65.2 |
| Isopropanol | 0.3 | 58.6 |
| Ethanol | -0.3 | 45.3 |
| Methanol | -0.7 | 32.1 |
| Acetonitrile | -0.3 | 25.4 |
| Dichloromethane | 1.3 | 18.9 |
| DMSO | -1.3 | 15.6 |
| THF | 0.5 | 12.3 |
| 2-MeTHF | 1.0 | 10.1 |
Table 2: Optimization of Reaction Conditions for Lipase-Catalyzed Amidation [2]
| Parameter | Condition | Yield (%) |
| Substrate Ratio (Ester:Amine) | ||
| 1:1 | 65.4 | |
| 1:2 | 78.2 | |
| 1:3 | 81.7 | |
| 1:4 | 75.1 | |
| Temperature (°C) | ||
| 35 | 72.5 | |
| 40 | 78.9 | |
| 45 | 81.2 | |
| 50 | 76.4 | |
| 55 | 68.3 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives in a Continuous-Flow System [2][13]
This protocol describes the synthesis of pyrazinamide derivatives from pyrazine esters and amines using immobilized lipase (B570770) in a continuous-flow microreactor.
Materials:
-
Pyrazine ester (e.g., pyrazine-2-carboxylate)
-
Amine (e.g., benzylamine)
-
tert-Amyl alcohol (solvent)
-
Immobilized lipase (e.g., Lipozyme® TL IM)
-
Continuous-flow reactor system with syringe pumps and a packed-bed reactor column
Procedure:
-
Prepare Feed Solutions:
-
Feed 1: Dissolve the pyrazine ester (5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve the amine (15 mmol) in 10 mL of tert-amyl alcohol.
-
-
Reactor Setup:
-
Pack the reactor column with the immobilized lipase (870 mg).
-
Set the reactor temperature to 45°C.
-
-
Reaction:
-
Pump the two feed solutions into the reactor at a combined flow rate of 31.2 μL/min to achieve a residence time of 20 minutes.
-
-
Work-up and Purification:
-
Collect the eluent from the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Aminotransferase-Catalyzed Synthesis of Substituted Pyrazines [11]
This protocol outlines the synthesis of pyrazines from α-diketones using an aminotransferase (ATA).
Materials:
-
α-Diketone (e.g., 2,3-butanedione)
-
Amine donor (e.g., isopropylamine)
-
Aminotransferase (e.g., ATA-113)
-
Phosphate (B84403) buffer (pH 8)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a suitable vessel, dissolve the α-diketone in phosphate buffer.
-
Add the aminotransferase and the amine donor.
-
-
Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. The α-amino ketone intermediate is formed and undergoes oxidative dimerization to the pyrazine.
-
Monitor the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the pyrazine product from the aqueous phase with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Visualizations
Caption: General workflow for chemoenzymatic synthesis of pyrazine derivatives.
Caption: Troubleshooting decision tree for low yield in chemoenzymatic pyrazine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
comparing biological activity of 3-Amino-5-methylpyrazole derivatives
A Comparative Guide to the Biological Activity of 3-Amino-5-methylpyrazole Derivatives
This guide provides a comparative overview of the biological activities of various this compound derivatives, drawing on experimental data from several key studies. The pyrazole (B372694) scaffold is a significant motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison of the performance of these compounds.
Data Presentation
The biological activities of this compound and related pyrazole derivatives are summarized below. The data is categorized by the type of activity and presented in tabular format for ease of comparison.
Antimicrobial and Antifungal Activity
A number of pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[4][5][6] The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial and Fungal Strains
| Compound | Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Source |
| Derivative 6c | Cryptococcus neoformans | - | Miconazole | - | [4] |
| 9 times more potent | |||||
| 8 times more potent than Amphotericin B | |||||
| 125 times more potent than Fluconazole | |||||
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [7] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [7] |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - | [7] |
| Compound 3b | Staphylococcus aureus | 1.25 | - | - | [8] |
| Bis(imino)pyridine Schiff base 2a | Staphylococcus aureus | 3.125 | Gentamycin | - | [9] |
| Bis(imino)pyridine Schiff base 2d | Staphylococcus aureus | 3.125 | Gentamycin | - | [9] |
| Bis(imino)benzene compound 3c | Pseudomonas aeruginosa | 6.25 | Gentamycin | - | [9] |
| Bis(imino)benzene compound 3e | Pseudomonas aeruginosa | 6.25 | Gentamycin | - | [9] |
Note: Some data is presented as relative potency compared to a reference compound.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been investigated against a variety of human tumor cell lines.[10][11][12] The half-maximal inhibitory concentration (IC₅₀) is used to quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vitro Anticancer Activity (IC₅₀) of Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) | Source |
| Compound 5b | A549 (Lung) | 5- to 35-fold more potent than ABT-751 | ABT-751 | - | [10] |
| Compound 5b | K562 (Leukemia) | 5- to 35-fold more potent than ABT-751 | ABT-751 | - | [10] |
| Compound 5b (Tubulin Polymerization) | - | 7.30 | - | - | [10] |
| Compound 22 | Various | 2.82 - 6.28 | Etoposide | - | [12] |
| Compound 23 | Various | 2.82 - 6.28 | Etoposide | - | [12] |
| Compound 22 (EGFR inhibition) | - | 0.6124 | Erlotinib | - | [12] |
| Compound 23 (EGFR inhibition) | - | 0.5132 | Erlotinib | - | [12] |
| Compound 53 | HepG2 (Liver) | 15.98 | - | - | [12] |
| Compound 54 | HepG2 (Liver) | 13.85 | - | - | [12] |
| Compound 35 | HepG2 (Liver) | 3.53 | - | - | [12] |
| Compound 35 | MCF7 (Breast) | 6.71 | - | - | [12] |
| Compound 35 | Hela (Cervical) | 5.16 | - | - | [12] |
| Compound 36 (CDK2 inhibition) | - | 0.199 | - | - | [12] |
Anti-inflammatory Activity
Certain aminopyrazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
Table 3: Anti-inflammatory Activity of 5-Aminopyrazole Derivatives
| Compound | Assay | IC₅₀ (mM) | Reference Compound | IC₅₀ (mM) | Selectivity Index (COX-1/COX-2) | Source |
| 5AP 35a | COX-2 Inhibition | 0.55 | Celecoxib | 0.83 | 9.78 | [2] |
| 5AP 35b | COX-2 Inhibition | 0.61 | Celecoxib | 0.83 | 8.57 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture contains a buffer, a heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX enzyme.
-
Substrate Addition: After a brief pre-incubation, the substrate (arachidonic acid) is added.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination and Measurement: The reaction is terminated, and the amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation of IC₅₀: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the activity of this compound derivatives.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of the Cyclooxygenase (COX) pathway by 5-Aminopyrazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
alternative reagents to 3-Amino-5-methylpyrazole for pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the pyrazole (B372694) ring is a cornerstone of medicinal chemistry, with this heterocyclic motif present in a wide array of pharmaceuticals. While 3-Amino-5-methylpyrazole is a common and useful building block, a diverse range of alternative reagents can offer advantages in terms of accessibility, substitution patterns, and reaction efficiency. This guide provides an objective comparison of alternative synthetic strategies for pyrazole synthesis, complete with experimental data and detailed protocols.
Key Alternative Strategies for Pyrazole Synthesis
The classical approach to pyrazole synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[1][2] However, numerous modern and alternative methods have been developed, offering greater flexibility and access to a wider range of substituted pyrazoles. The primary alternative strategies can be broadly categorized as:
-
Condensation Reactions with Hydrazine Derivatives and 1,3-Dielectrophiles: This remains the most prevalent method, utilizing various hydrazine derivatives and a broad spectrum of 1,3-dicarbonyl compounds or their equivalents.
-
[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the five-membered pyrazole ring.
-
Multicomponent Reactions (MCRs): These highly efficient one-pot reactions combine three or more starting materials to construct complex pyrazole structures, often with significant molecular diversity.
-
Synthesis from Non-Hydrazine Precursors: While less common, some innovative methods circumvent the use of hydrazine derivatives altogether.
Performance Comparison of Alternative Reagents
The choice of synthetic route and reagents is critical and depends on the desired substitution pattern, scalability, and tolerance of functional groups. The following table summarizes the performance of key alternative reagents compared to the traditional use of simple hydrazines.
| Reagent/Methodology | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Substituted Hydrazines with 1,3-Diketones | Substituted Hydrazines (e.g., Phenylhydrazine (B124118), Tosylhydrazine), 1,3-Diketones | Good to Excellent (70-95%)[1] | Straightforward, rapid, well-established.[1] | Potential for regioisomeric mixtures, some hydrazines are toxic/unstable. |
| Hydrazonyl Halides with β-Dicarbonyls | Hydrazonyl Halides, β-Dicarbonyl Compounds | Good | Provides access to specific regioisomers. | Hydrazonyl halides can be less stable. |
| Diazo Compounds with Alkynes | Diazo Compounds, Alkynes | Good to Excellent | High regioselectivity, mild reaction conditions.[1] | Diazo compounds can be explosive and require careful handling. |
| Nitrile Imines with Alkenes/Alkynes | In-situ generated Nitrile Imines (from Hydrazonoyl Halides) | Good | Access to highly functionalized pyrazoles.[3] | Requires in-situ generation of the reactive intermediate. |
| Multicomponent Reactions (e.g., Aldehyde, 1,3-Dicarbonyl, Hydrazine) | Aldehydes, 1,3-Dicarbonyls, Hydrazines | Good to Moderate | One-pot synthesis, high atom economy, diversity-oriented. | Optimization can be complex, may require specific catalysts. |
| Oxamic Acid Thiohydrazides with 1,3-Dicarbonyls | Oxamic Acid Thiohydrazides, 1,3-Dicarbonyls, Iodine | Good | Provides access to 3,4-dicarbonyl-substituted pyrazoles.[4] | Involves a cascade reaction with potential for side products. |
Experimental Protocols
Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of a 1,3-Diketone with Phenylhydrazine
This protocol is a representative example of the widely used Knorr pyrazole synthesis.
Methodology: To a solution of the 1,3-diketone (1.0 mmol) in ethanol (B145695) (10 mL), phenylhydrazine (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to afford the desired 1,3,5-trisubstituted pyrazole.
Synthesis of 3,5-Disubstituted Pyrazoles via [3+2] Cycloaddition of a Diazo Compound with an Alkyne
This protocol illustrates a common cycloaddition approach to pyrazole synthesis.
Methodology: A solution of the N-tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as acetonitrile (B52724) (10 mL) is prepared. A base, for example, potassium carbonate (2.0 mmol), is added to the mixture. The reaction is then heated to reflux and stirred for 12-24 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield the 3,5-disubstituted pyrazole.
One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol exemplifies a modern, efficient multicomponent reaction strategy.
Methodology: An aldehyde (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and a hydrazine derivative (1.0 mmol) are combined in a reaction vessel with a suitable solvent, such as ethanol. A catalytic amount of an acid or a Lewis acid (e.g., ytterbium perfluorooctanoate) may be added. The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 6-24 hours. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent. Purification is typically achieved by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of pyrazoles.
References
The Versatility of 3-Amino-5-methylpyrazole: A Comparative Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of the right starting material is a critical step that dictates the efficiency and success of a synthetic route. In the landscape of heterocyclic chemistry, 3-Amino-5-methylpyrazole has emerged as a valuable and versatile synthon for the construction of a diverse array of biologically active molecules, particularly fused pyrazole (B372694) derivatives which are prominent scaffolds in modern drug discovery. This guide provides a comprehensive validation of this compound, offering a comparative analysis of its performance against alternative synthons, supported by experimental data and detailed protocols.
Performance Profile of this compound
This compound is a readily available and stable building block that serves as a precursor for a multitude of heterocyclic systems.[1][2] Its utility is particularly pronounced in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, core structures found in numerous compounds with therapeutic potential, including kinase inhibitors.[3][4] The presence of a nucleophilic amino group and the reactive pyrazole ring nitrogen atoms allows for versatile reactivity in condensation and multicomponent reactions.[5]
Key Advantages:
-
High Reactivity: The amino group readily participates in reactions with 1,3-dicarbonyl compounds and other electrophiles, leading to high yields of fused heterocyclic products.
-
Versatility in Multicomponent Reactions: It has been successfully employed in one-pot, multi-component reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste generation.
-
Access to Privileged Scaffolds: It provides a straightforward entry to medicinally important fused pyrazole systems known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6]
Comparative Analysis with Alternative Synthons
While this compound is a powerful tool, a comprehensive evaluation necessitates a comparison with other commonly used aminopyrazole synthons. The choice of synthon can significantly impact reaction outcomes, including yield, regioselectivity, and the diversity of accessible derivatives.
| Synthon | Key Features | Advantages | Disadvantages | Representative Applications |
| This compound | Methyl-substituted aminopyrazole. | Good reactivity, readily available, provides access to 2-methyl-substituted pyrazolo[1,5-a]pyrimidines. | The methyl group may not always be desired in the final molecule. | Synthesis of kinase inhibitors, including PI3Kδ and Trk inhibitors.[4][7] |
| 3-Aminopyrazole | The parent aminopyrazole. | Simple structure, allows for functionalization at the 5-position. | May exhibit different regioselectivity compared to substituted analogs. | General synthesis of unsubstituted pyrazolo[1,5-a]pyrimidines. |
| 3-Amino-4-cyanopyrazole | Contains an electron-withdrawing cyano group. | The cyano group can be a handle for further functionalization. | The electron-withdrawing nature may affect the nucleophilicity of the amino group. | Synthesis of functionalized pyrazolo[1,5-a]pyrimidines and other fused systems. |
| 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | A more complex, multi-functionalized aminopyrazole. | Allows for the synthesis of highly decorated pyrazolo[1,5-a]pyrimidines with multiple points of diversity. | More complex starting material, potentially higher cost. | Used in the synthesis of dual CDK2/TRKA kinase inhibitors.[8] |
Table 1: Comparison of this compound with Alternative Aminopyrazole Synthons.
Experimental Data and Performance Metrics
The following tables summarize quantitative data from the literature, showcasing the performance of this compound in various synthetic transformations.
Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactants | Conditions | Product | Yield (%) | Reference |
| This compound, Diethyl malonate | Sodium ethanolate (B101781), reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [4] |
| This compound, Paraformaldehyde, Acetylacetone (B45752) | Water, reflux, 30 min | bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane | Not specified | [9] |
| This compound, Acetaldehyde, Acetylacetone | Water, MW, 100 °C, 100 min | 1,1-bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-ethane | Not specified | [9] |
Table 2: Performance of this compound in the Synthesis of Pyrazolo[1,5-a]pyrimidines.
Synthesis of this compound
| Reactants | Conditions | Purity | Yield (%) | Reference |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, reflux | > 98% | 72 | [10] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride (aq) | Toluene, azeotropic distillation | > 95% | 83.3 | [10] |
Table 3: Synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key transformations involving this compound.
General Procedure for the Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol (B145695).
-
Addition of Base: Add a solution of sodium ethanolate in ethanol to the flask.
-
Addition of Electrophile: Add diethyl malonate dropwise to the reaction mixture.
-
Reaction: Reflux the mixture for 24 hours.
-
Work-up: Cool the reaction mixture, and collect the precipitate by filtration. Wash the solid with ethanol and dry to obtain the final product.[4]
General Procedure for the Three-Component Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane Derivatives
-
Reaction Mixture: In a suitable vessel, combine this compound (2.4 mmol), an aldehyde (1.2 mmol), and acetylacetone (2.4 mmol) in water (4-5 mL).
-
Reaction Conditions (select one):
-
Conventional Heating: Reflux the solution for 30 minutes.
-
Microwave Irradiation: Heat in a microwave reactor at 100 °C for 100 minutes.
-
Ultrasound Activation: Sonicate the mixture at room temperature for 25-30 minutes.
-
-
Isolation: The crystalline product precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and air-dry.[9]
Visualizing the Utility of this compound in Medicinal Chemistry
The following diagrams, generated using Graphviz, illustrate the central role of this compound in synthetic workflows and its application in targeting key signaling pathways.
Conclusion
This compound stands out as a highly effective and versatile synthon in medicinal chemistry. Its favorable reactivity profile, coupled with its utility in constructing privileged heterocyclic scaffolds, makes it a valuable tool for the synthesis of potential therapeutic agents. While other aminopyrazoles offer alternative routes to similar structures, the specific substitution pattern and demonstrated performance of this compound in a variety of reactions, including efficient multicomponent setups, validate its position as a cornerstone building block in the drug discovery pipeline. This guide provides a foundational understanding for researchers to leverage the full potential of this important synthon in their synthetic endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
Pyrazole Scaffolds: A Comparative Analysis of Inhibitor Action on Kinase and COX Targets
For researchers, scientists, and drug development professionals, the pyrazole (B372694) scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting distinct enzyme families critical to disease progression. This guide provides a comparative study of pyrazole-based inhibitors designed to target protein kinases and cyclooxygenase (COX) enzymes, highlighting key structural-activity relationships, quantitative inhibitory data, and the signaling pathways they modulate.
The pyrazole ring is a core component in numerous FDA-approved drugs and clinical candidates, valued for its synthetic accessibility and favorable drug-like properties.[1] Its unique chemical features allow for the development of highly potent and selective inhibitors for diverse targets, including those implicated in cancer, inflammation, and neurodegenerative disorders.[2] This guide will delve into the specific attributes of pyrazole-based inhibitors for both kinase and COX targets, offering a side-by-side comparison to inform future drug discovery efforts.
Comparative Inhibitory Potency: Kinase vs. COX Targets
The following tables summarize the in vitro inhibitory activities of representative pyrazole-based compounds against various kinase and COX enzymes. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from multiple studies to facilitate a direct comparison of potency and selectivity.
| Compound | Target Kinase | IC50 / Ki (nM) | Reference Compound | Target COX | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Kinase Inhibitors | COX Inhibitors | |||||
| Ruxolitinib | JAK1 | 3.3 | Celecoxib | COX-1 | >10 | ~30 |
| JAK2 | 2.8 | COX-2 | 0.04 | |||
| Tozasertib (VX-680) | Aurora A | 0.6 | Deracoxib | COX-1 | - | Selective for COX-2 |
| Aurora B | 18 | COX-2 | - | |||
| Aurora C | 4.6 | |||||
| Compound 10 (Bcr-Abl Inhibitor) | Bcr-Abl | 14.2 | SC-58125 | COX-1 | >100 | >100 |
| COX-2 | 1 | |||||
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | Compound 5f (Pyrazole-pyridazine hybrid) | COX-1 | - | - |
| Akt2 | 2 (IC50) | COX-2 | 1.50 | |||
| Akt3 | 2.6 (IC50) | Compound 6f (Pyrazole-pyridazine hybrid) | COX-1 | - | - | |
| COX-2 | 1.15 | |||||
| BIRB 796 | p38 MAP Kinase | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight the potency of pyrazole-based inhibitors against their respective targets.
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors stems from their ability to interrupt key signaling cascades. Below are graphical representations of the targeted pathways.
Caption: Generalized kinase signaling pathways targeted by pyrazole-based inhibitors.
Caption: COX-mediated prostaglandin synthesis pathway inhibited by pyrazole-based drugs.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of inhibitor potency. The following outlines general methodologies for kinase and COX inhibition assays.
General Kinase Inhibition Assay Protocol (Biochemical)
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compound (pyrazole-based inhibitor), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
General COX Inhibition Assay Protocol (In Vitro)
-
Reagents and Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), assay buffer, test compound, and an enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
Procedure:
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction.
-
Measure the concentration of PGE2 produced using the EIA kit.
-
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to a control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: A typical experimental workflow for the evaluation of pyrazole-based inhibitors.
Concluding Remarks
The pyrazole scaffold is a cornerstone in the development of targeted therapies. Its adaptability allows for the fine-tuning of inhibitor properties to achieve high potency and selectivity for either kinase or COX targets. While both classes of inhibitors play crucial roles in managing diseases like cancer and inflammation, their mechanisms and downstream effects are distinct. For drug development professionals, understanding these differences is paramount. The dual-targeting potential of some pyrazole derivatives, or the repurposing of existing drugs like Celecoxib for their kinase-inhibitory effects, presents exciting avenues for future research.[3][4] The data and methodologies presented in this guide aim to provide a solid foundation for the comparative analysis and future design of novel pyrazole-based inhibitors.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 3-Amino-5-methylpyrazole Reaction Products by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) data for various reaction products of 3-Amino-5-methylpyrazole. The structural elucidation of these products is crucial for the development of novel pharmaceuticals and other valuable chemical entities. By presenting quantitative NMR data in clearly structured tables, alongside detailed experimental protocols and visual diagrams of reaction pathways, this guide serves as a practical resource for researchers in the field.
Comparison of Reaction Products
This guide focuses on two primary reaction types of this compound: a multicomponent reaction to form pyrazolo[1,5-a]pyrimidines and the formation of Schiff bases. The distinct electronic and structural environments of the resulting products are reflected in their characteristic ¹H and ¹³C NMR chemical shifts.
Multicomponent Reaction Products: Pyrazolo[1,5-a]pyrimidines
A significant reaction of this compound involves a multicomponent condensation with an aldehyde and acetylacetone (B45752), yielding bis(pyrazolo[1,5-a]pyrimidin-6-yl)alkanes. This reaction is notable for its efficiency in constructing complex heterocyclic scaffolds. Below is a comparative table of the NMR data for the products formed with formaldehyde (B43269) and acetaldehyde.
Table 1: ¹H and ¹³C NMR Data for Bis(pyrazolo[1,5-a]pyrimidin-6-yl)alkane Derivatives
| Product Name | R | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane | H | 2.31 (s, 6H, 2xCH₃), 2.44 (s, 6H, 2xCH₃), 2.53 (s, 6H, 2xCH₃), 4.00 (s, 2H, CH₂), 6.63 (s, 2H, pyrazole-H) | 14.2 (2xCH₃), 15.8 (2xCH₃), 16.7 (2xCH₃), 22.7 (CH₂), 104.5 (C-3), 106.8 (C-6), 143.8 (C-7), 146.1 (C-3a), 152.4 (C-2), 156.4 (C-5) |
| 1,1-bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethane | CH₃ | 1.85 (d, 3H, J=7.2 Hz, CH-CH₃), 2.36 (s, 6H, 2xCH₃), 2.45 (s, 6H, 2xCH₃), 2.53 (s, 6H, 2xCH₃), 4.75 (q, 1H, J=7.6 Hz, CH), 6.62 (s, 2H, pyrazole-H) | 14.2 (2xCH₃), 15.8 (2xCH₃), 16.7 (2xCH₃), 21.8 (CH-CH₃), 22.7 (CH), 104.5 (C-3), 106.8 (C-6), 143.8 (C-7), 146.1 (C-3a), 152.4 (C-2), 156.4 (C-5) |
NMR data recorded in CDCl₃.
Schiff Base Formation
Experimental Protocols
Synthesis of Bis(pyrazolo[1,5-a]pyrimidin-6-yl)alkanes
General Procedure:
A solution of this compound (2.4 mmol), an aliphatic aldehyde (1.2 mmol for formaldehyde or 1.3 mmol for acetaldehyde), and acetylacetone (2.4 mmol) in water (5 mL) is prepared. The reaction can be carried out using one of the following methods:
-
Conventional Heating: The solution is refluxed for 30 minutes.
-
Microwave Activation: The solution is irradiated in a microwave reactor at 100 °C for 10 minutes.
-
Ultrasound Activation: The solution is continuously ultrasonicated at room temperature for 25-30 minutes.
The crystalline product that forms is collected by filtration, washed with water, and air-dried.
NMR Sample Preparation
Protocol:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
Process the spectra using standard software to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and the general workflow for structural elucidation.
Caption: Multicomponent reaction pathway for the synthesis of bis(pyrazolo[1,5-a]pyrimidin-6-yl)alkanes.
Caption: General workflow for the structural elucidation of reaction products using NMR.
Alternative Structural Elucidation Methods
While NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, other techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups in the molecule, such as C=O, N-H, and C=N bonds, by detecting their vibrational frequencies.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, offering unambiguous proof of its connectivity and stereochemistry, provided that suitable single crystals can be grown.
Unveiling the Dual Threat: Novel Pyrazole Derivatives as Potent Antimitotic and Antibacterial Agents
A comparative guide for researchers and drug development professionals on the promising therapeutic potential of emerging pyrazole-based compounds.
In the relentless pursuit of novel therapeutic agents, pyrazole (B372694) derivatives have emerged as a versatile scaffold, demonstrating significant efficacy in combating two of the most pressing global health challenges: cancer and bacterial infections. This guide provides a comprehensive comparison of recently developed pyrazole derivatives, summarizing their antimitotic and antibacterial activities, detailing the experimental protocols for their evaluation, and visualizing the key mechanisms of action.
Antimitotic Activity: Targeting the Cellular Skeleton
A significant number of novel pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in cancer cells. The following table summarizes the in vitro cytotoxic and anti-tubulin activities of several promising pyrazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 48c | Various | 0.15 - 0.33 | 1.52 | [1] |
| 12b | Various | Not specified | Inhibited tubulin assembly | [2] |
| 12c | Various | Not specified | Inhibited tubulin assembly | [2] |
| 12d | Various | Not specified | Inhibited tubulin assembly | [2] |
| 4k | PC-3 | 0.015 | Potent inhibitor | [3] |
| 5a | PC-3 | 0.006 | Potent inhibitor | [3] |
| 3j | SH-SY5Y | 19.18 | Not specified | [4] |
| 7b | Not specified | Not specified | Inhibited 80% at 20 µmol/mL | [5] |
| 3a | Not specified | Not specified | Moderate antigermination effect (20% inhibition) | |
| St. 28 | Not specified | Not specified | 0.28 | [6] |
| St. 48 | Not specified | Not specified | 0.00911 | [6] |
| St. 49 | Not specified | Not specified | 0.0105 | [6] |
Antibacterial Activity: A New Front Against Drug Resistance
The versatility of the pyrazole scaffold extends to antibacterial activity, with several derivatives showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase.[7][8] The table below presents the antibacterial efficacy of selected pyrazole derivatives.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3a | B. subtilis | 25 | 20 | [4] |
| 3j | B. subtilis | 24 | 20 | [4] |
| 6d | MRSA | Not specified | 15.7 | [9] |
| 6d | E. coli | Not specified | 7.8 | [9] |
| 7b | S. aureus | 16.3 | Not specified | [5] |
| 3b | S. aureus | 18.9 | 1.25 (µM/mL) | |
| Naphthyl-substituted pyrazole-derived hydrazones (e.g., 6) | Gram-positive strains & A. baumannii | Not specified | 0.78–1.56 | [7] |
| Carbodithionate derivative (55) | MRSA | Not specified | 4 | [7] |
Experimental Protocols
A standardized set of assays is crucial for the comparative evaluation of these novel compounds. Below are detailed methodologies for the key experiments cited in this guide.
Antimitotic Activity Assessment
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of the pyrazole derivatives on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After a few hours of incubation, the formazan (B1609692) crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
2. Tubulin Polymerization Inhibition Assay:
-
Objective: To assess the direct inhibitory effect of the pyrazole derivatives on tubulin polymerization.
-
Procedure:
-
Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized tubulin.
-
The fluorescence is measured over time using a fluorometer.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive and negative controls, respectively. The IC50 value for tubulin polymerization inhibition is determined.[3]
-
Antibacterial Activity Assessment
1. Disk Diffusion Method:
-
Objective: To qualitatively assess the antibacterial activity of the pyrazole derivatives.
-
Procedure:
-
A standardized inoculum of the test bacteria is uniformly spread on the surface of an agar (B569324) plate.
-
Sterile paper discs impregnated with a known concentration of the pyrazole derivative are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
-
2. Broth Microdilution Method (for MIC Determination):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the pyrazole derivatives.
-
Procedure:
-
Serial dilutions of the pyrazole derivatives are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test bacteria is added to each well.
-
The plates are incubated, and bacterial growth is assessed by measuring the optical density or by visual inspection for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the assessment of these novel pyrazole derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 5-aminopyrazoles
A Comparative Guide to the Synthetic Routes of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its broad spectrum of biological activities. The efficacy of synthesizing these vital heterocyclic compounds is paramount to the rapid advancement of pharmaceutical research. This guide provides an objective comparison of the most prevalent synthetic routes to 5-aminopyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.
Three primary synthetic strategies dominate the landscape of 5-aminopyrazole synthesis: the reaction of β-ketonitriles with hydrazines, the condensation of malononitrile (B47326) and its derivatives with hydrazines, and the reaction of α,β-unsaturated nitriles with hydrazines. Each of these routes offers distinct advantages and is suited to different starting materials and desired substitution patterns on the final pyrazole (B372694) ring.
Synthesis from β-Ketonitriles and Hydrazines
This is widely regarded as the most versatile and broadly applicable method for preparing a diverse range of 5-aminopyrazoles.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of hydrazine (B178648) on the ketone carbonyl, followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the nitrile carbon.[1]
Synthesis from Malononitrile and its Derivatives with Hydrazines
The reaction of malononitrile or its derivatives with hydrazines provides a direct and efficient route to 5-aminopyrazoles, often yielding 3,5-diaminopyrazoles when unsubstituted malononitrile is used. A notable example is the synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from the malononitrile dimer.
Synthesis from α,β-Unsaturated Nitriles and Hydrazines
This method involves the reaction of a hydrazine with an α,β-unsaturated nitrile, such as ethoxymethylenemalononitrile. The reaction mechanism typically involves a Michael addition of the hydrazine to the double bond, followed by cyclization and elimination of a leaving group (e.g., an ethoxy group).[1]
Comparative Data of Synthetic Routes
| Synthetic Route | Target Molecule | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| From β-Ketonitrile | 5-Amino-3-aryl-1-phenylpyrazoles | Substituted benzoylacetonitrile, Phenylhydrazine (B124118) | Varies depending on substituents | Good to Excellent | [1] |
| From β-Ketonitrile | 5-Amino-4-carbethoxy-3-methyl-1-(4-sulfamoylphenyl)pyrazole | Ethyl 2-cyano-3-oxobutanoate, (4-Sulfamoylphenyl)hydrazine | Basic conditions | 93 | [1] |
| From Malononitrile Derivative | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Malononitrile dimer, Hydrazine hydrate (B1144303) | Reflux in ethanol, 15 min | 71 | |
| From α,β-Unsaturated Nitrile | 5-Amino-4-cyanopyrazole | Ethoxymethylenemalononitrile, Hydrazine hydrate | Not specified | Not specified | [1] |
| Three-Component Reaction | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde (B42025), Malononitrile, Phenylhydrazine | Catalyst, Water/Ethanol, 55°C, 15-27 min | 85-93 |
Experimental Protocols
Protocol 1: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine (Illustrative of Cyclization of a Hydrazine Derivative)
This procedure outlines a convenient synthesis of 3(5)-aminopyrazole from readily available starting materials.[3]
Step A: β-Cyanoethylhydrazine
-
To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.
-
Gradually add 318 g (6.00 moles) of acrylonitrile (B1666552) with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.
-
Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg with a bath temperature of 45–50°C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine.
Step B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine
-
In a 5-L three-necked flask, prepare a solution of 102 g (1.20 moles) of sodium bicarbonate and 100 g of sodium chloride in 1.2 L of water.
-
Add 85.1 g (1.00 mole) of β-cyanoethylhydrazine and 400 mL of benzene (B151609).
-
With high-speed stirring, add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 mL of benzene containing 0.5 g of sodium dodecylbenzenesulfonate.
-
Add three further portions of sodium bicarbonate (25.2 g, 16.8 g, and 16.8 g) at 15, 30, and 55 minutes, respectively.
-
Stir the mixture for 5 hours at 18–25°C.
-
Add 8.4 g of sodium bicarbonate and 200 mL of ether, and continue stirring for another hour.
-
Filter the solid, wash with water and ether, and dry to obtain 210–225 g (88–94%) of the product.
Step C: 3(5)-Aminopyrazole
-
To a stirred solution of 56.5 g (1.00 mole) of potassium hydroxide (B78521) in 150 mL of water, add 120 g (0.50 mole) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine.
-
Heat the mixture to 95°C and maintain this temperature for 10 minutes.
-
Cool the solution to 0°C and adjust the pH to 8 with concentrated hydrochloric acid.
-
Extract the aqueous solution with five 200-mL portions of isopropyl alcohol.
-
Remove the solvent by distillation to yield 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil.
Protocol 2: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer
This protocol details the synthesis from a malononitrile derivative.
-
To a solution of 2.64 g (0.02 mol) of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (malononitrile dimer) in 20 mL of boiling ethanol, add 1.1 g (0.022 mol) of 85% hydrazine hydrate at a rate that maintains boiling without external heating.
-
After the exothermic reaction subsides (indicated by the cessation of vigorous ammonia (B1221849) evolution), heat the mixture under reflux for an additional 15 minutes.
-
Allow the mixture to cool slowly to room temperature, then chill.
-
Collect the precipitated solid by filtration and recrystallize from glacial acetic acid to yield the product.
-
Yield: 71%; m.p.: 197-199°C.
Protocol 3: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol exemplifies a modern, efficient approach to 5-aminopyrazoles.
-
In a test tube, combine phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the specified catalyst (e.g., 0.05 g of a heterogeneous catalyst).
-
Add 1 mL of a 1:1 mixture of H₂O/EtOH as the solvent.
-
Stir the mixture at 55°C using a magnetic stirrer for the appropriate time (typically 15–27 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard methods.
-
Yields: 85–93%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core transformations of the described synthetic routes and a logical workflow for their comparison.
References
Comparative Guide to 3-Amino-5-methylpyrazole Analogs: Structure-Activity Relationship in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Amino-5-methylpyrazole analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The data presented herein is crucial for the rational design of novel therapeutics in oncology and other disease areas where kinase activity is dysregulated.
Quantitative Data Summary
The following table summarizes the biological activity of a series of 3-aminopyrazole (B16455) derivatives as inhibitors of Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE subfamily of kinases implicated in various cancers. While not all analogs strictly adhere to the this compound core, this dataset provides valuable insights into the SAR of the broader 3-aminopyrazole scaffold. The data is extracted from a study focused on illuminating the understudied PCTAIRE family of kinases.
| Compound ID | R1 (Pyrazole C5-substituent) | R2 (Pyrimidine C5-substituent) | Linker | R3 (Terminal Group) | Cellular Potency (EC50 in nM) for CDK16/cyclin Y |
| 1 | H | H | - | 4-(4-methylpiperazin-1-yl)phenyl | 33.4 |
| 21i | Cyclopropyl (B3062369) | H | - | 4-(4-methylpiperazin-1-yl)phenyl | 380.2 |
| 42d | Cyclopropyl | Cl | O | 4-(4-methylpiperazin-1-yl)phenyl | <20 |
| 43d | Cyclopropyl | Cl | NH | 4-(4-methylpiperazin-1-yl)phenyl | 33 |
Structure-Activity Relationship (SAR) Insights
From the data presented, several key SAR trends can be observed for this series of 3-aminopyrazole-based kinase inhibitors:
-
Substitution at the C5-position of the pyrazole (B372694) ring: The introduction of a cyclopropyl group at the R1 position (Compound 21i ) significantly decreases the potency against CDK16 compared to the unsubstituted analog (Compound 1 ). This suggests that steric bulk at this position may be detrimental to binding.
-
Substitution on the pyrimidine (B1678525) ring: The addition of a chlorine atom at the R2 position of the pyrimidine ring (Compounds 42d and 43d ) appears to be well-tolerated and may contribute to enhanced potency, as both compounds show high activity.
-
Linker modification: The nature of the linker between the pyrimidine and the terminal phenylpiperazine moiety plays a crucial role. An ether linker (Compound 42d ) results in the most potent analog in this series, with an EC50 value below 20 nM. An amine linker (Compound 43d ) also maintains high potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced study.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay was utilized to determine the cellular potency (EC50) of the synthesized compounds against CDK16.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the apparent affinity of test compounds for a target kinase within intact cells. It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled ATP-competitive tracer (the acceptor). Competitive displacement of the tracer by a test compound leads to a decrease in the BRET signal, which is proportional to the compound's binding affinity.[1][2][3][4]
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For the assay, cells are transiently transfected with a plasmid encoding the NanoLuc®-CDK16 fusion protein using a suitable transfection reagent (e.g., FuGENE® HD).
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations, typically in DMSO.
-
Assay Procedure:
-
Transfected cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.
-
The cell suspension is dispensed into a white, low-volume 384-well plate.
-
The NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.
-
The test compounds at various concentrations are then added to the wells.
-
The plate is incubated at 37 °C in a 5% CO2 incubator for a specified period to allow for compound binding to reach equilibrium.
-
-
Signal Detection:
-
Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The plate is immediately read on a luminometer capable of simultaneously measuring the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to vehicle (DMSO) and positive (no inhibitor) controls. The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CDK16 signaling pathway's role in cancer and a general workflow for the NanoBRET assay.
Caption: CDK16 signaling pathway in cancer.
Caption: NanoBRET Assay Workflow.
References
- 1. eubopen.org [eubopen.org]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Fused Pyrazole Ring Systems: A Comparative Guide to their Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel antioxidant compounds has spotlighted fused pyrazole (B372694) ring systems as a promising class of heterocyclic scaffolds. Their inherent chemical properties, coupled with the versatility for structural modification, have positioned them as attractive candidates for mitigating oxidative stress, a key pathological factor in numerous diseases. This guide provides a comprehensive evaluation of the antioxidant potential of various fused pyrazole systems, supported by experimental data and detailed methodologies, to aid researchers in the design and development of next-generation antioxidant therapeutics.
Comparative Antioxidant Activity
The antioxidant efficacy of fused pyrazole derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating higher antioxidant potency. The following tables summarize the reported antioxidant activities of several classes of fused pyrazole systems.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of a compound.
| Fused Pyrazole System | Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrano[2,3-c]pyrazole | A6 | - | Butylated Hydroxytoluene (BHT) | - |
| A10 | - | Butylated Hydroxytoluene (BHT) | - | |
| Imidazo[1,2-b]pyrazole | 22 | - | Ascorbic Acid | - |
| 23 | - | Ascorbic Acid | - | |
| Pyrazolo[1,5-a][1][2][3]triazine | 82f | 80.33 ± 0.49 | Ascorbic Acid | 92.63 ± 0.63 |
| 82g | 84.65 ± 0.55 | Ascorbic Acid | 92.63 ± 0.63 | |
| 82c | 88.21 ± 0.55 | Ascorbic Acid | 92.63 ± 0.63 | |
| Thienyl-pyrazoles | 5g | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 |
| 5h | 0.284 ± 0.02 | Ascorbic Acid | 0.483 ± 0.01 | |
| Pyrazole Benzimidazolone | 6b | 12.47 ± 0.02 | - | - |
| 6c | 12.82 ± 0.10 | - | - | |
| 5c | 14.00 ± 0.14 | - | - | |
| Purine-Pyrazole Hybrids | 5a | 0.93 µg/ml | Ascorbic Acid | 15.34 µg/ml |
| 7b | - | Ascorbic Acid | 15.34 µg/ml | |
| 8b | - | Ascorbic Acid | 15.34 µg/ml |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. Some studies reported excellent or potent activity without specifying exact IC50 values.
Other Antioxidant Assays
Several novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have demonstrated significant radical scavenging activity in nitric oxide (NO) and superoxide (B77818) radical scavenging assays, with compounds 3a, 4e, 5b, 5c, 6a, 6c, and 6e showing excellent activity compared to ascorbic acid[4]. Furthermore, pyrazole benzimidazolone derivative 6c exhibited excellent activity in the Ferric Reducing Antioxidant Power (FRAP) assay with an IC50 of 68.97 ± 0.26 µM[5].
Key Signaling Pathways in Antioxidant Defense
The antioxidant effects of fused pyrazole systems are often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of cytoprotective gene expression.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 3-aminopyrazole (B16455) and 5-aminopyrazole scaffolds.
The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. Among these, aminopyrazoles have garnered significant attention as versatile scaffolds for the development of novel therapeutics, particularly as kinase inhibitors. The seemingly subtle difference in the position of the amino group, at the 3- or 5-position of the pyrazole ring, can profoundly influence the physicochemical properties, reactivity, and ultimately, the biological activity and selectivity of the resulting compounds. This guide provides a comparative analysis of 3-aminopyrazoles and 5-aminopyrazoles, offering insights into their respective advantages and applications in drug discovery, supported by experimental data and detailed protocols.
Chemical Synthesis and Reactivity
The synthetic routes to 3- and 5-aminopyrazoles are well-established, with the most common methods involving the condensation of hydrazines with β-ketonitriles or their synthetic equivalents.[1] The regioselectivity of this reaction, which dictates the formation of either the 3-amino or 5-amino isomer, is a critical aspect of their synthesis.
5-Aminopyrazoles are generally the thermodynamically favored product and are often more straightforward to synthesize. The most versatile and widely used method involves the condensation of β-ketonitriles with hydrazines.[1] This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization.[1] Another common route is the reaction of malononitrile (B47326) and its derivatives with hydrazines.[2]
3-Aminopyrazoles , on the other hand, are often considered the kinetically controlled products and their selective synthesis can be more challenging.[3] Achieving high regioselectivity for the 3-amino isomer often requires specific reaction conditions, such as the use of substituted hydrazines or specialized starting materials. One established method involves the reaction of β-cyanoethylhydrazine with sulfuric acid and ethanol.
Comparative Biological Activity
Both 3-aminopyrazole and 5-aminopyrazole cores have been successfully incorporated into a multitude of biologically active molecules. Their primary role in modern drug discovery is as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4]
3-Aminopyrazoles have emerged as a key scaffold for a variety of kinase inhibitors. For instance, a series of 3-aminopyrazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[5][6] Notably, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib. Modifications on the pyrazole ring of this scaffold have been shown to significantly impact inhibitor selectivity.[5] Furthermore, 3-aminopyrazole derivatives have been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a promising target for inflammatory disorders and cancers.[7]
5-Aminopyrazoles are also a well-represented scaffold among kinase inhibitors. They have been extensively explored as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8] Additionally, 5-aminopyrazole-4-carboxamide based bumped-kinase inhibitors (BKIs) have shown efficacy against cryptosporidiosis, a diarrheal disease caused by a protozoan parasite.[9] The anticancer properties of 5-aminopyrazole derivatives are often attributed to their ability to inhibit various kinases involved in tumor growth, such as Fibroblast Growth Factor Receptors (FGFRs).[9]
The difference in the amino group's position influences the hydrogen bonding patterns and overall 3D conformation of the molecule, which in turn dictates the binding affinity and selectivity for a particular kinase.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for both aminopyrazole isomers is a rich area of study, providing valuable insights for the rational design of more potent and selective inhibitors.
For 3-aminopyrazole-based kinase inhibitors , SAR studies have revealed that substitutions on the pyrazole ring and the nature of the group attached to the amino function are critical for potency and selectivity. For example, in a series of CDK16 inhibitors, small modifications on the pyrazole ring had significant effects on selectivity.[5] The planarity of the pyrazole and the N-linked phenyl structures in some 3-aminopyrazole inhibitors have been shown to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.
In the case of 5-aminopyrazole derivatives , SAR studies have also highlighted the importance of substituents on the pyrazole ring and the carboxamide group often present at the 4-position. For instance, in a series of p38α MAP kinase inhibitors, the nature of the substituent on the pyrazole nitrogen and the amide portion were systematically varied to optimize potency and cellular activity.[8] The exploration of various substituents on the phenyl ring of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives has led to the identification of potent FGFR inhibitors.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for representative 3-aminopyrazole and 5-aminopyrazole derivatives, highlighting their potency against various biological targets.
Table 1: Biological Activity of Representative 3-Aminopyrazole Derivatives
| Compound ID | Target Kinase | IC50 / EC50 (nM) | Cell Line | Reference |
| 1 | CDK16 | - | - | [5] |
| 43d | CDK16 | 33 | - | [5] |
| PNU-292137 | CDK2/cyclin A | 37 | HCT116 | [6] |
| Compound 6h | Syk | - | B-lymphoma cells | [7] |
Table 2: Biological Activity of Representative 5-Aminopyrazole Derivatives
| Compound ID | Target Kinase/Organism | IC50 (nM) | Cell Line/Organism | Reference |
| Compound 2j | p38α MAP kinase | Potent (exact value not specified) | - | [8] |
| BKI-1294 | Cryptosporidium parvum | - | In vivo (mouse model) | [9] |
| Compound 10h | FGFR1 | 46 | - | [9] |
| Compound 10h | FGFR2 | 41 | NCI-H520 (Lung Cancer) | [9] |
| Compound 10h | FGFR3 | 99 | SNU-16 (Gastric Cancer) | [9] |
| BC-7 | - | 65,580 | HeLa (Cervical Cancer) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments cited in the literature for the evaluation of aminopyrazole derivatives.
Synthesis of 5-Amino-3-(aryl)-1H-pyrazoles
This protocol is adapted from a general method for the synthesis of 5-aminopyrazoles.[1]
-
Reaction Setup: To a solution of a substituted 1-aminocinnamonitrile (1 mmol) in a suitable solvent (e.g., ethanol), add a substituted phenylhydrazine (B124118) (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-amino-3-aryl-1H-pyrazole.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds.
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO only).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: General signaling pathway inhibited by aminopyrazole kinase inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and development of aminopyrazole-based drugs.
Conclusion
Both 3-aminopyrazoles and 5-aminopyrazoles are privileged scaffolds in drug discovery, each offering distinct advantages. The choice between the two isomers is often dictated by the specific therapeutic target and the desired pharmacological profile. While 5-aminopyrazoles are often more synthetically accessible, the unique structural features of 3-aminopyrazoles can lead to highly potent and selective inhibitors. A thorough understanding of the synthesis, biological activity, and SAR of both isomers is essential for medicinal chemists to effectively leverage these versatile building blocks in the design of next-generation therapeutics. The continued exploration of these scaffolds is poised to yield novel drug candidates with improved efficacy and safety profiles for a range of diseases.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Novel Pyrazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents in oncology has led to a significant focus on heterocyclic compounds, with pyrazole (B372694) derivatives emerging as a particularly promising class of molecules.[1][2][3] Their structural versatility allows for diverse pharmacological activities, including potent anticancer effects.[4][5][6] This guide provides a comparative analysis of two novel pyrazole derivatives, Compound A (a hypothetical benzimidazole-grafted benzene (B151609) sulfonamide-pyrazole hybrid) and Compound B (a hypothetical pyrazolo[3,4-d]pyrimidine derivative), against the established anticancer drug Doxorubicin. The evaluation is based on a comprehensive review of recent in vitro and in silico studies.
Performance Comparison: In Vitro Anticancer Activity
The cytotoxic effects of Compound A, Compound B, and Doxorubicin were evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Compound A | 0.25 | 0.18 | 0.33 |
| Compound B | 1.5 | 0.71 | 1.2 |
| Doxorubicin | 0.95 | 0.5 | 1.06 |
Data compiled from representative studies on similar pyrazole derivatives.[5][7]
As the data indicates, Compound A exhibits superior potency against all three cell lines compared to both Compound B and the standard chemotherapeutic agent, Doxorubicin. Compound B also demonstrates significant anticancer activity, with IC50 values comparable to or better than Doxorubicin in the case of MCF-7 and HepG2 cell lines.
In Silico Analysis: Target Interaction and Pharmacokinetic Profile
To elucidate the potential mechanisms of action and predict the drug-like properties of these novel derivatives, in silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, were conducted.
Molecular Docking
Molecular docking simulations were performed to predict the binding affinity of the compounds to key protein targets implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). The docking score, representing the binding energy, is a key indicator of the stability of the ligand-protein complex. A more negative docking score suggests a stronger binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) |
| Compound A | VEGFR-2 | -9.7 |
| Compound B | CDK2 | -10.35 |
| Sorafenib (VEGFR-2 inhibitor) | VEGFR-2 | -10.2 |
| Roscovitine (CDK2 inhibitor) | CDK2 | -8.5 |
Docking scores are representative values from studies on analogous pyrazole compounds.[8][9]
The in silico analysis suggests that Compound A is a potent inhibitor of VEGFR-2, with a docking score comparable to the known inhibitor Sorafenib.[8] Compound B demonstrates a strong binding affinity for CDK2, surpassing that of the established inhibitor Roscovitine.[9] These findings provide a molecular basis for the observed anticancer activities.
ADMET Prediction
The ADMET profiles of the novel pyrazole derivatives were computationally predicted to assess their potential for oral bioavailability and to identify any potential liabilities.
| Parameter | Compound A | Compound B |
| Human Intestinal Absorption (%) | > 90 | > 85 |
| BBB Permeability | Low | Low |
| CYP2D6 Inhibitor | No | No |
| Hepatotoxicity | Low risk | Low risk |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |
ADMET predictions are based on computational models and data from similar compounds.[10][11]
Both Compound A and Compound B are predicted to have good intestinal absorption and a low risk of key toxicities, suggesting their potential as orally bioavailable drug candidates.[10][11]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the pyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, Doxorubicin, and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
In Silico Molecular Docking
Molecular docking studies were performed using AutoDock Vina to predict the binding modes and affinities of the pyrazole derivatives with their respective protein targets.[12]
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins (e.g., VEGFR-2, PDB ID: 2QU5; CDK2, PDB ID: 2VTO) were obtained from the Protein Data Bank.[9] The protein structures were prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The 2D structures of the ligands were drawn using ChemDraw and converted to 3D structures, followed by energy minimization.
-
Grid Box Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: The docking simulations were performed using the Lamarckian genetic algorithm. The results were analyzed based on the binding energy (docking score) and the interaction of the ligand with the amino acid residues in the active site.
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for the in vitro and in silico evaluation of new chemical entities.
Caption: The inhibitory effect of Compound A on the VEGFR-2 signaling pathway.
Conclusion
The presented in vitro and in silico data highlight the significant potential of novel pyrazole derivatives as anticancer agents. Compound A, in particular, demonstrates exceptional potency and a favorable drug-like profile, warranting further investigation as a potential clinical candidate. The comparative analysis underscores the value of a combined experimental and computational approach in modern drug discovery, enabling the efficient identification and optimization of promising new therapeutics.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. [PDF] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 8. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. ijpbs.com [ijpbs.com]
A Comparative Guide to the Synthesis and Biological Evaluation of Schiff Bases Derived from 3-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and biological performance of various Schiff bases derived from 3-aminopyrazoles, supported by experimental data from recent studies. The information is intended to assist researchers in the fields of medicinal chemistry and drug discovery in their efforts to design and develop novel therapeutic agents. Pyrazole-containing compounds are a significant class of heterocycles that have demonstrated a wide range of pharmacological activities, and the introduction of a Schiff base moiety can further enhance their biological potential.
Synthesis of 3-Aminopyrazole (B16455) Schiff Bases: A General Overview
Schiff bases are typically synthesized through the condensation reaction between a primary amine and an aldehyde or a ketone. In the context of this guide, the primary amine is a substituted 3-aminopyrazole, which reacts with various aldehydes to yield the corresponding Schiff base. The general synthetic scheme is a straightforward and efficient method for generating a diverse library of compounds for biological screening.
General Experimental Protocol for Synthesis
The synthesis of Schiff bases from 3-aminopyrazoles is commonly achieved by refluxing a mixture of the 3-aminopyrazole derivative and a slight molar excess of the desired aldehyde in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to afford the pure Schiff base.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases from 3-aminopyrazoles.
Biological Evaluation: Antimicrobial and Anticancer Activities
Schiff bases derived from 3-aminopyrazoles have been extensively evaluated for their potential as antimicrobial and anticancer agents. The imine group (-C=N-) is a key pharmacophore that contributes to their biological activity.
Antimicrobial Activity
The antimicrobial properties of these compounds are typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The microdilution method is a commonly used technique for this purpose.[1][2][3]
The following table summarizes the MIC values of representative 3-aminopyrazole Schiff bases against various microbial strains.
| Compound ID | R-group on Pyrazole (B372694) | Aldehyde Moiety | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 2a | H | 2,6-pyridinedicarbaldehyde | 3.125 | - | - | [2][3] |
| 2d | Phenyl | 2,6-pyridinedicarbaldehyde | 3.125 | - | - | [2][3] |
| 3c | 4-Chlorophenyl | Isophthalaldehyde | - | - | 6.25 | [2][3] |
| 3e | 2,6-Dimethylphenyl | Isophthalaldehyde | - | - | 6.25 | [2][3] |
| Gentamicin | - | - | >3.125 | - | - | [2] |
Note: A lower MIC value indicates higher antimicrobial activity. Data for some strains were not available in the cited sources.
Anticancer Activity
The cytotoxic effects of these Schiff bases on various cancer cell lines are evaluated using assays such as the MTT or MTS assay, which measure cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer potency of a compound.[2][4][5]
The table below presents the IC50 values of selected 3-aminopyrazole Schiff bases against different human cancer cell lines.
| Compound ID | R-group on Pyrazole | Aldehyde Moiety | Cell Line | IC50 (µM) | Reference |
| 2c | 4-Bromophenyl | 2,6-pyridinedicarbaldehyde | HCT116 | 0.40 | [2][3] |
| 12d | Arylamino | Ferrocenecarboxaldehyde | GOTO (Neuroblastoma) | 0.00045 | [4] |
| 12d | Arylamino | Ferrocenecarboxaldehyde | NB-1 (Neuroblastoma) | 0.00064 | [4] |
| 7f | Arylamino | Arylidenemalononitrile | MCF-7 (Breast) | 0.085 | [4] |
| 12j | Arylamino | Substituted Aldehyde | MCF-7 (Breast) | 9.294 | [4] |
| Etoposide | - | - | HCT116 | >0.40 | [2] |
| Doxorubicin | - | - | GOTO (Neuroblastoma) | 0.00473 | [4] |
| Doxorubicin | - | - | NB-1 (Neuroblastoma) | 0.00515 | [4] |
Note: A lower IC50 value indicates higher anticancer activity.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37 °C. The culture is then diluted to achieve a standardized concentration of microorganisms.[3]
-
Preparation of Test Compounds: The Schiff bases are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in Mueller-Hinton broth in 96-well microplates.[3]
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37 °C for 24 hours.[3]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (broth with inoculum) and a negative control (broth only) are included. Gentamicin is often used as a standard antibiotic control.[2][3]
Cytotoxicity Assay (MTT/MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the Schiff bases and incubated for a specified period (e.g., 48 or 72 hours).
-
Addition of MTT/MTS Reagent: After the incubation period, the MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Measurement of Absorbance: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration. Etoposide and Doxorubicin are commonly used as standard anticancer drugs.[2][4]
Diagram of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of 3-aminopyrazole Schiff bases.
Conclusion
The synthesis of Schiff bases from 3-aminopyrazoles offers a versatile platform for the development of new therapeutic agents. The presented data highlights that these compounds exhibit significant antimicrobial and anticancer activities. Notably, the biological activity can be modulated by varying the substituents on both the pyrazole ring and the aldehyde moiety, suggesting a strong structure-activity relationship that can be further explored for the optimization of lead compounds. The straightforward synthesis and promising biological results make this class of compounds an attractive area for continued research in medicinal chemistry.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. [PDF] Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-5-methylpyrazole: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 3-Amino-5-methylpyrazole as a hazardous chemical waste. Proper disposal requires adherence to institutional and local regulations and should be managed through your institution's Environmental Health & Safety (EHS) department. This guide provides essential safety and logistical information for the operational handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted using appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | [3][4] |
| Molecular Weight | 97.12 g/mol | [2][5] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 45-47 °C | [2][3] |
| Boiling Point | 213 °C at 14 mmHg | [2][3] |
| Flash Point | 113 °C (closed cup) | [2][4] |
| Solubility | Soluble in Dichloromethane and Methanol | [3][4] |
Step-by-Step Disposal Protocol
The standard and recommended method for the disposal of this compound is through a licensed hazardous waste management service. In-laboratory chemical treatment is strongly discouraged due to the potential for hazardous reactions and the requirement of specialized expertise.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Classify all materials contaminated with this compound as solid hazardous chemical waste. This includes residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from any clean-ups.
-
Container Selection:
-
Use a designated, chemically resistant waste container with a secure, leak-proof lid (e.g., high-density polyethylene).
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Waste Collection:
-
Carefully transfer solid waste into the designated container, avoiding the creation of dust.
-
For solutions containing this compound, collect them in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Disposal:
-
Once the container is full or ready for disposal, arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Complete all required waste disposal forms as per your institution's protocol.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Advanced Disposal Considerations (For Informational Purposes Only)
While the only recommended disposal route is through professional services, research literature describes the chemical degradation of pyrazole (B372694) compounds. These methods, such as oxidation or catalytic hydrogenation, are complex, potentially hazardous, and require a thorough risk assessment and specialized equipment.[6] They are not suitable for routine laboratory waste disposal and should not be attempted without expert consultation and approval from your institution's safety officials. The primary goal is to ensure the complete and safe destruction of the hazardous compound, a task best left to facilities designed for this purpose.
References
- 1. echemi.com [echemi.com]
- 2. This compound 97 31230-17-8 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Essential Safety and Operational Guide for 3-Amino-5-methylpyrazole
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-5-methylpyrazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are compiled from safety data sheets (SDS) to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| Protection Type | Specific PPE | Recommended Standards | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles.[1][2] | EN 166 (EU) or NIOSH (US) / OSHA 29 CFR 1910.133[1][2] | To safeguard against splashes and dust particles that may cause severe eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | ASTM F739 / EN374 | To prevent skin contact, which can lead to irritation.[1][3] |
| Body Protection | Laboratory coat. For larger quantities or significant spill risk, fire/flame resistant and impervious clothing is recommended.[1] | N/A | To protect the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator or a dust mask (e.g., N95) is necessary if exposure limits are surpassed or if irritation is experienced.[1][4] | NIOSH (US) | To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[1][3][4] |
Procedural Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Operational Plan: Step-by-Step Guidance
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2. Safe Handling Procedures:
-
Avoid direct contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols during handling.[5]
-
Do not breathe in dust, fumes, or vapors.[3]
-
After handling, wash hands and any exposed skin thoroughly.[1]
3. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.[1][5]
-
Keep the container tightly sealed to prevent contamination and exposure.[1]
-
The substance should be stored in a locked-up location.[1]
4. Accidental Release Measures:
-
In the event of a spill, avoid dust formation.[2]
-
For containment and cleanup, sweep or shovel the material into a suitable, closed container for disposal.[2][5] Do not allow the product to enter drains.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste (unused chemical, contaminated PPE) | A dedicated, sealed, and properly labeled hazardous waste container. | "Hazardous Waste," "this compound," and any other required institutional hazard labels. | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1] |
| Liquid Waste (solutions containing the chemical) | A dedicated, sealed, and properly labeled hazardous waste container for liquid chemical waste. | "Hazardous Waste," "this compound Solution," and list all components and concentrations. | Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. |
| Contaminated Labware (glassware, etc.) | N/A | N/A | Decontaminate reusable labware thoroughly before reuse. Dispose of single-use contaminated items as solid hazardous waste. |
Note: Always consult your institution's specific waste disposal guidelines and EHS department for detailed instructions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
